Product packaging for N,N-dicyclohexyl-2-fluorobenzamide(Cat. No.:)

N,N-dicyclohexyl-2-fluorobenzamide

Cat. No.: B7882386
M. Wt: 303.4 g/mol
InChI Key: ZHVPNXNRPGNFGS-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H26FNO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26FNO B7882386 N,N-dicyclohexyl-2-fluorobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dicyclohexyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPNXNRPGNFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of N,N-dicyclohexyl-2-fluorobenzamide, a valuable compound for researchers and professionals in drug development and chemical research. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the reaction pathways.

Core Synthesis Protocol: Acyl Chloride Method

The most direct and widely applicable method for the synthesis of this compound is the reaction of 2-fluorobenzoyl chloride with dicyclohexylamine. This is a classic example of nucleophilic acyl substitution to form an amide bond.

Reaction Scheme:

G cluster_products Products reactant1 2-Fluorobenzoyl Chloride product This compound reactant1->product + Dicyclohexylamine reactant2 Dicyclohexylamine reactant2->product byproduct Dicyclohexylammonium chloride product->byproduct + HCl (neutralized)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed protocol adapted from similar amide syntheses is provided below[1][2]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve dicyclohexylamine (1.0 equivalent) in a suitable anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). To this solution, add a tertiary amine base like triethylamine (Et₃N, 1.1 equivalents) to act as an acid scavenger.

  • Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred solution of dicyclohexylamine at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with the solvent and wash sequentially with 1 M aqueous HCl to remove excess amine and triethylamine hydrochloride, followed by a saturated aqueous NaHCO₃ solution to remove any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel.

Quantitative Data:

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Fluorobenzoyl chlorideC₇H₄ClFO158.56[4]206 at 760 mmHg[4]1.304 at 20°C[4]
DicyclohexylamineC₁₂H₂₃N181.322560.91

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₆FNO[5]
Molar Mass ( g/mol )303.42[5]
CAS Number574715-85-8[5]

Alternative Synthesis Route: Amide Coupling from Carboxylic Acid

An alternative and common method for amide bond formation is the direct coupling of a carboxylic acid with an amine using a coupling agent. This approach avoids the need to prepare the acyl chloride.

Workflow for Amide Coupling Synthesis:

G start Start: 2-Fluorobenzoic Acid + Dicyclohexylamine add_coupling Add Coupling Agent (e.g., DCC, EDAC) start->add_coupling reaction Reaction in Anhydrous Solvent (e.g., DCM, DMF) add_coupling->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end_product Final Product: this compound purification->end_product

Caption: General workflow for the synthesis via amide coupling.

Experimental Protocol using a Carbodiimide Coupling Agent (e.g., DCC):

  • Reaction Setup: Dissolve 2-fluorobenzoic acid (1.0 equivalent) and dicyclohexylamine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. The formation of a white precipitate of N,N'-dicyclohexylurea (DCU) is indicative of the reaction proceeding[6].

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.

Safety Considerations

  • 2-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dicyclohexylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

  • DCC is a potent allergen and sensitizer. Avoid skin contact and inhalation of the powder.

  • Solvents like chloroform and dichloromethane are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data and perform a thorough risk assessment before conducting any chemical synthesis.

References

The Enigmatic Mechanism of N,N-dicyclohexyl-2-fluorobenzamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a specific, well-defined mechanism of action for N,N-dicyclohexyl-2-fluorobenzamide has not been publicly documented. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or a compound whose biological activity has not yet been characterized or disclosed in publicly accessible resources. Therefore, a detailed technical guide on its core mechanism of action, including signaling pathways and experimental protocols, cannot be constructed at this time.

While direct information is lacking for this compound, an examination of structurally related benzamide compounds can offer potential, though purely speculative, avenues for future investigation. The benzamide moiety is a common scaffold in medicinal chemistry and is present in a wide array of biologically active molecules with diverse mechanisms of action.

Insights from Structurally Related Benzamide Derivatives

Research into various substituted benzamides has revealed a broad spectrum of biological targets and activities. It is crucial to emphasize that the following examples do not represent the mechanism of action of this compound, but rather illustrate the functional diversity of the benzamide chemical class.

Table 1: Examples of Biological Activities of Various Benzamide Derivatives

Compound ClassExample(s)Mechanism of ActionTherapeutic Area
2,6-Difluorobenzamide Derivatives Not specifiedInhibition of the bacterial cell division protein FtsZ.Antibacterial
Substituted Benzamides Not specifiedBinding to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.Oncology, Immunology
Benzoylpiperidine Derivatives Not specifiedReversible inhibition of monoacylglycerol lipase (MAGL).Neurology, Oncology
2,5-Diaminobenzamide Derivatives Not specifiedAnti-proliferative effects against human cancer cell lines.Oncology
2-Aminobenzamide Derivatives Not specifiedAntimicrobial activity against various bacterial and fungal strains.Infectious Diseases

Potential, Unverified Research Directions

Given the lack of specific data, any proposed mechanism for this compound would be entirely hypothetical. Future research to elucidate its biological activity would likely involve a series of screening and mechanistic studies.

Hypothetical Experimental Workflow

A potential, high-level workflow to investigate the mechanism of action of a novel compound like this compound is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Elucidation cluster_3 Validation A High-Throughput Screening (e.g., cell viability, receptor binding) C Affinity Chromatography A->C E Genetic or Proteomic Approaches A->E B Phenotypic Screening (e.g., antimicrobial, anti-inflammatory) D Computational Target Prediction B->D F Enzymatic Assays C->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G E->G H Structural Biology (e.g., X-ray crystallography, NMR) F->H I In vivo / Animal Model Studies G->I

Caption: A generalized workflow for the elucidation of a novel compound's mechanism of action.

N,N-dicyclohexyl-2-fluorobenzamide: A Technical Overview of a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of N,N-dicyclohexyl-2-fluorobenzamide, a distinct derivative within the benzamide class of chemical compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering insights into its discovery, and potential synthesis, and outlining prospective areas for biological investigation.

Introduction and Discovery

This compound is a chemical entity identified by the CAS Number 574715-85-8.[1] While its specific discovery and developmental history are not extensively documented in publicly available scientific literature, its chemical structure suggests it belongs to the broad class of N,N-disubstituted benzamides. Compounds in this family are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom on the benzoyl group and two cyclohexyl rings on the amide nitrogen are key structural features that likely influence its physicochemical properties and biological interactions.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases.

PropertyValueReference
CAS Number 574715-85-8[1]
Molecular Formula C₁₉H₂₆FNO[1]
Molecular Weight 303.418 g/mol [1]
MDL Number MFCD00409153[1]

Proposed Synthesis

While a specific, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for amide bond formation. The most common method for synthesizing N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride.

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of dicyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine (1.1 equivalents) is added. The mixture is cooled to 0 °C in an ice bath.

  • Acylation: 2-Fluorobenzoyl chloride (1.05 equivalents), dissolved in the same solvent, is added dropwise to the cooled amine solution with continuous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow reagents Dicyclohexylamine + 2-Fluorobenzoyl Chloride + Triethylamine reaction Acylation Reaction (0 °C to Room Temp) reagents->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related benzamide derivatives, several areas of potential biological investigation can be hypothesized. Various substituted benzamides have been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities.[2][3][4] The dicyclohexyl moiety may enhance lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Given the lack of specific data, a generalized workflow for screening the biological activity of a novel compound like this compound is presented below. This workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Biological_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_mechanistic Mechanistic Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) animal_models Disease Animal Models (e.g., Inflammation, Infection) cytotoxicity->animal_models antimicrobial Antimicrobial Screening (e.g., MIC, MBC) antimicrobial->animal_models enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) enzyme->pathway_analysis receptor Receptor Binding Assays receptor->pathway_analysis toxicology Toxicology and Safety Pharmacology animal_models->toxicology target_id Target Identification and Validation pathway_analysis->target_id

Hypothetical workflow for biological activity screening.

Conclusion

This compound represents an under-investigated molecule within the expansive field of benzamide chemistry. While its fundamental chemical properties are known, its synthesis, history, and biological functions remain to be elucidated through dedicated research. The proposed synthetic route and hypothetical screening workflow provide a foundational framework for future investigations into this compound. Further studies are warranted to determine if this compound holds any therapeutic or industrial potential, similar to other members of its chemical class.

References

N,N-Dicyclohexyl-2-fluorobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical and physical properties of N,N-dicyclohexyl-2-fluorobenzamide. Due to the limited availability of experimental data for this specific compound, this document combines reported information with predicted values and data from analogous structures to offer a comprehensive profile. This guide includes a proposed synthesis protocol, predicted spectral characteristics, and safety considerations to support further research and development activities involving this molecule.

Chemical and Physical Properties

This compound is a tertiary amide characterized by a 2-fluorobenzoyl group attached to a dicyclohexylamine moiety. While experimental data is scarce, a combination of database information and computational predictions allows for the compilation of its key properties.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 574715-85-8[1][2]
Molecular Formula C₁₉H₂₆FNO[1]
Molecular Weight 303.42 g/mol [1]
Melting Point Not available-
Boiling Point 444.0 ± 28.0 °C (Predicted)-
Flash Point 222.3 ± 24.0 °C (Predicted)-
Solubility Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.Inferred from structure
Appearance White to off-white solid (Expected)Inferred from analogs

Synthesis

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the literature. However, its synthesis can be readily achieved through the acylation of dicyclohexylamine with 2-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a standard method for amide formation.[3]

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluorobenzoyl chloride

  • Dicyclohexylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride Reaction Reaction 2-Fluorobenzoyl_chloride->Reaction Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Quenching Add Water Extraction Wash with NaHCO3 & Brine Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography / Recrystallization Drying->Purification Product This compound Purification->Product Reaction->Quenching Acylation Biological_Investigation Logical Flow for Biological Activity Assessment Compound This compound Screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial) Compound->Screening Hit_Identification Identification of Biological 'Hit' Screening->Hit_Identification MoA_Studies Mechanism of Action Studies Hit_Identification->MoA_Studies Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Target_Identification Target Identification & Validation MoA_Studies->Target_Identification Signaling_Pathway Elucidation of Signaling Pathway Target_Identification->Signaling_Pathway

References

Theoretical Basis for the Biological Activity of N,N-dicyclohexyl-2-fluorobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical framework for the potential biological activity of N,N-dicyclohexyl-2-fluorobenzamide. As of the date of this publication, there is no direct experimental evidence in the public domain specifically characterizing the biological activity of this compound. The following information is extrapolated from the known pharmacology of structurally related molecules, particularly the well-studied cannabinoid receptor 1 (CB1) inverse agonist, AM-251. This guide is intended to provide a scientifically grounded hypothesis to stimulate and inform future research.

Introduction

This compound is a small molecule whose biological activity has not been extensively reported. However, its core chemical structure, a benzamide scaffold, is a recurring motif in a class of compounds known to interact with the cannabinoid receptor 1 (CB1). The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. It is a key component of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including appetite, pain, mood, and memory.

Given the structural similarities to known CB1 receptor modulators, it is hypothesized that this compound may function as a CB1 receptor inverse agonist. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of the CB1 receptor, which exhibits a degree of constitutive (basal) activity, an inverse agonist would not only block the effects of agonists like the endogenous cannabinoid anandamide but also reduce the receptor's basal signaling.

This technical guide will explore the theoretical basis for the activity of this compound by using the well-characterized CB1 inverse agonist AM-251 as a surrogate model. We will delve into the potential mechanism of action, the signaling pathways that may be modulated, and provide detailed experimental protocols that could be employed to test this hypothesis.

Quantitative Data Summary (Based on the Model Compound AM-251)

To provide a quantitative framework for the potential activity of this compound, the following tables summarize the binding and functional data for the model compound, AM-251.

Parameter Value Assay Conditions Reference
Binding Affinity (Ki)
CB1 Receptor (rat forebrain)7.5 nMRadioligand binding assay with [3H]SR141716A[1]
CB2 Receptor (mouse spleen)2290 nMRadioligand binding assay with [3H]CP55940[1]
Functional Activity
IC50 (CB1)8 nMInhibition of CP55940-stimulated [35S]GTPγS binding in HEK293 cells expressing human CB1 receptors[1]
EC50 (GPR55)39 nMGTPγS binding in HEK293 cells expressing GPR55[1]

Table 1: Binding and Functional Activity of AM-251

Theoretical Mechanism of Action and Signaling Pathways

Based on the inverse agonist profile of AM-251, it is proposed that this compound could exert its biological effects through the following mechanisms:

  • CB1 Receptor Inverse Agonism: The primary mechanism is hypothesized to be the binding to the CB1 receptor and stabilization of its inactive conformation. This would lead to a reduction in the basal, agonist-independent signaling of the receptor.

  • Modulation of Downstream Signaling Cascades: By inhibiting the constitutive activity of the CB1 receptor, this compound could influence several key intracellular signaling pathways:

    • cAMP Pathway: CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound would be expected to increase basal cAMP levels.

    • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is another important downstream target of CB1 signaling. Studies with AM-251 have shown that it can modulate ERK phosphorylation, although the effects can be cell-type and context-dependent.[2]

    • NF-κB Signaling Pathway: The transcription factor NF-κB, a key regulator of inflammation, has also been shown to be modulated by CB1 receptor activity. AM-251 has been demonstrated to protect against myocardial inflammation by blocking the NF-κB signaling pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Reduces basal Gi/o activation MAPK_Pathway MAPK/ERK Pathway CB1->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway CB1->NFkB_Pathway Modulates Ligand This compound (Theoretical Inverse Agonist) Ligand->CB1 Binds and stabilizes inactive state AC Adenylyl Cyclase G_protein->AC Inhibition is relieved cAMP cAMP AC->cAMP Increased production PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

Theoretical CB1 Inverse Agonist Signaling Pathway

Experimental_Workflow start Start synthesis Synthesis & Purification of This compound start->synthesis binding_assay Radioligand Binding Assay (CB1 and CB2 receptors) synthesis->binding_assay gtp_assay [35S]GTPγS Binding Assay binding_assay->gtp_assay If binding is confirmed camp_assay cAMP Accumulation Assay gtp_assay->camp_assay downstream_signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK, NF-κB) camp_assay->downstream_signaling in_vivo In Vivo Studies (e.g., animal models of appetite, pain) downstream_signaling->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis conclusion Conclusion on Activity Profile data_analysis->conclusion

Proposed Experimental Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to characterize the activity of this compound at the CB1 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) or from rodent brain tissue.

  • Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist) or [³H]SR141716A (a CB1 inverse agonist).

  • This compound (test compound).

  • Non-specific binding control: A high concentration of a known CB1/CB2 ligand (e.g., 10 µM WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation (20-40 µg of protein), the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of this compound as a potential inverse agonist at the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound (test compound).

  • A known CB1 agonist (e.g., CP55,940) and inverse agonist (e.g., AM-251) as controls.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Pre-incubate the membrane preparation with GDP (10-30 µM) for 15-30 minutes on ice to allow for the dissociation of endogenous GTP.

  • In a 96-well plate, add the membrane preparation, assay buffer, and varying concentrations of the test compound.

  • To measure inverse agonism, assess the effect of the compound on basal [³⁵S]GTPγS binding. To measure antagonist activity, pre-incubate with the test compound before adding a CB1 agonist.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.1-0.5 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA.

  • Quantify the amount of bound [³⁵S]GTPγS.

  • Data will be expressed as a percentage of basal [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonism.

cAMP Accumulation Assay

Objective: To assess the effect of this compound on adenylyl cyclase activity, a downstream effector of CB1 receptor signaling.

Materials:

  • Whole cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Plate the cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with forskolin (1-10 µM) to increase intracellular cAMP levels. For Gi-coupled receptors like CB1, an agonist will inhibit this forskolin-induced cAMP production. An inverse agonist is expected to further increase cAMP levels above the forskolin-alone baseline.

  • Incubate for 15-30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The data will be analyzed to determine the effect of the test compound on cAMP accumulation.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its structural features strongly suggest a potential interaction with the CB1 receptor. The theoretical framework presented in this guide, based on the well-established pharmacology of the CB1 inverse agonist AM-251, provides a robust starting point for future investigations. The proposed experimental workflows and detailed protocols offer a clear path to elucidate the true biological function of this compound. Should this compound indeed prove to be a CB1 inverse agonist, it could hold therapeutic potential in areas where modulation of the endocannabinoid system is beneficial, such as in metabolic disorders, addiction, and certain neurological conditions. Further research is warranted to validate this hypothesis and explore the full pharmacological profile of this intriguing molecule.

References

N,N-Dicyclohexyl-2-fluorobenzamide: An Inquiry into its Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature reveals a significant lack of research into the biological activities and pharmacological profile of N,N-dicyclohexyl-2-fluorobenzamide. This technical guide summarizes the available chemical information and underscores the absence of substantive biological data, highlighting a potential area for future scientific investigation.

Chemical Identity and Properties

This compound, identified by the CAS number 574715-85-8, is a synthetic organic compound with the molecular formula C19H26FNO and a molecular weight of 303.42 g/mol .[1][2] Its structure features a 2-fluorobenzoyl group attached to a dicyclohexylamine moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number574715-85-8[2]
Molecular FormulaC19H26FNO[1][2]
Molecular Weight303.418 g/mol [1][2]

Synthesis

Biological Activity and Pharmacological Data: A Knowledge Gap

A thorough search of prominent scientific databases and literature repositories did not yield any studies detailing the biological activity, mechanism of action, or pharmacological properties of this compound. There is no publicly available information regarding its potential therapeutic effects, toxicity, or interactions with biological systems. Screening library results and data from biological assays are also absent from the current scientific record.

Consequently, it is not possible to provide quantitative data on its biological efficacy (e.g., IC50, EC50, Ki values), pharmacokinetic parameters, or to describe any associated signaling pathways. The absence of such data precludes the creation of the requested data tables and signaling pathway diagrams.

Future Directions

The lack of biological data for this compound presents an open area for pharmacological research. Future studies could involve:

  • High-throughput screening: To identify potential biological targets and therapeutic areas.

  • In vitro and in vivo assays: To characterize its pharmacological effects and toxicological profile.

  • Mechanism of action studies: To elucidate the molecular pathways through which it may exert any biological effects.

Until such research is conducted and published, the biological profile of this compound remains unknown. This document serves to highlight this knowledge gap for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this and other under-investigated chemical entities.

References

In-Depth Technical Guide: N,N-Dicyclohexyl-2-fluorobenzamide (CAS 574715-85-8)

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the chemical compound with CAS number 574715-85-8, identified as N,N-Dicyclohexyl-2-fluorobenzamide. A comprehensive search of scientific literature and chemical databases reveals that while the chemical properties of this compound are defined, there is a notable absence of published research regarding its specific biological activities, therapeutic uses, and associated experimental protocols. This guide summarizes the available chemical data and provides a general context for this class of molecules based on structurally related compounds.

Chemical Properties and Identifiers

This compound is a synthetic organic compound. Its fundamental chemical and physical properties, as collated from various chemical supplier databases, are presented below. It is important to note that experimentally determined properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources.

PropertyValueSource(s)
CAS Number 574715-85-8[1][2]
Chemical Name This compound[1][2]
Molecular Formula C₁₉H₂₆FNO[1][2]
Molecular Weight 303.42 g/mol [1][2]
IUPAC Name This compoundN/A
Canonical SMILES C1CCC(CC1)N(C(=O)C2=CC=CC=C2F)C3CCCCC3N/A
InChI Key ZHVPNXNRPGNFGS-UHFFFAOYSA-NN/A
Appearance Not consistently reportedN/A
Melting Point Not consistently reportedN/A
Boiling Point Not consistently reportedN/A
Solubility Not consistently reportedN/A

Potential Research Context and Uses of Structurally Related Compounds

While no specific biological activities are documented for this compound, the broader class of fluorobenzamide derivatives has attracted interest in medicinal chemistry. For instance, various N-substituted-2-fluorobenzamides have been investigated for their potential as therapeutic agents. A notable example is the exploration of N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are targets in triple-negative breast cancer research.

This suggests a hypothetical avenue of investigation for this compound could be within screening campaigns for novel enzyme inhibitors or receptor modulators. The presence of the fluorobenzoyl group provides a potential pharmacophore that could interact with various biological targets. The bulky dicyclohexyl groups would significantly influence the compound's lipophilicity and steric profile, which are critical factors for target binding and pharmacokinetic properties.

General Experimental Protocols

Due to the absence of published studies on this compound, specific experimental protocols for its use are not available. However, a general synthetic approach for N,N-disubstituted benzamides can be proposed based on standard organic chemistry principles.

General Synthesis of this compound

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative with an amine. In this case, 2-fluorobenzoyl chloride would be reacted with dicyclohexylamine.

Reaction:

2-Fluorobenzoyl chloride + Dicyclohexylamine → this compound + HCl

Illustrative Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add a solution of 2-fluorobenzoyl chloride in the same solvent to the stirred dicyclohexylamine solution. A tertiary amine base, such as triethylamine, is typically added to scavenge the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of General Workflows

As no specific signaling pathways or experimental workflows involving this compound have been identified, the following diagrams illustrate generalized processes relevant to the study of such a compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization Reactants 2-Fluorobenzoyl Chloride + Dicyclohexylamine Reaction Amide Coupling Reaction Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Chromatography or Recrystallization Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR

Caption: A general workflow for the synthesis and characterization of a chemical compound.

G Compound Test Compound (e.g., this compound) Target_Selection Hypothetical Target Selection (e.g., Kinase, GPCR) Compound->Target_Selection Primary_Screening Primary Biochemical or Cell-based Assay Target_Selection->Primary_Screening Hit_Identification Identification of 'Hits' Primary_Screening->Hit_Identification Dose_Response Dose-Response and Potency Determination (IC₅₀/EC₅₀) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Studies Dose_Response->Lead_Optimization

References

An In-Depth Technical Guide on the Core Biological Activity of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of specific data on the biological activity of N,N-dicyclohexyl-2-fluorobenzamide. No quantitative data (such as IC50, EC50, or Ki values), detailed experimental protocols, or elucidated signaling pathways directly associated with this compound have been found.

This guide, therefore, provides a broader context by examining the known biological activities of structurally related compounds, namely benzamide and dicyclohexyl derivatives. This information may offer insights into the potential, yet unconfirmed, activities of this compound for researchers and drug development professionals.

Introduction to the Chemical Scaffold

This compound belongs to the class of tertiary benzamides. The core structure consists of a 2-fluorobenzoyl group attached to a nitrogen atom which is, in turn, substituted with two cyclohexyl rings. The presence of the fluorine atom on the benzene ring and the bulky, lipophilic dicyclohexyl groups on the amide nitrogen are key structural features that would be expected to significantly influence its physicochemical properties and biological interactions.

Potential Biological Activities Based on Analogous Compounds

While direct evidence is absent for this compound, the broader classes of benzamides and molecules containing dicyclohexyl moieties have been explored for various therapeutic applications.

2.1. Anticancer Activity of Benzamide Derivatives:

Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, some N-substituted benzamides have shown inhibitory activity against histone deacetylases (HDACs), which are crucial enzymes in regulating gene expression and are validated targets in oncology. The general structure-activity relationship (SAR) for some of these compounds suggests that the nature of the substituents on the phenyl ring and the amide nitrogen are critical for their anticancer effects.

2.2. Anti-inflammatory and Analgesic Properties of Dicyclohexylurea Analogs:

Compounds containing the N,N'-dicyclohexylurea scaffold have been investigated for their pharmacological activities. Certain analogs have demonstrated moderate anti-inflammatory and analgesic properties in preclinical studies. While structurally distinct from a benzamide, the presence of the dicyclohexyl groups in these molecules contributes to their bioactivity profile.

2.3. Antimicrobial and Antioxidant Potential:

Derivatives of N,N'-dicyclohexylurea have also been reported to exhibit antimicrobial and antioxidant activities. The specific substitutions on the core structure play a significant role in determining the potency and spectrum of these activities.

Postulated Experimental Approaches for Biological Characterization

Should a research program be initiated to investigate the biological activity of this compound, a standard workflow for preliminary screening and mechanism of action studies would be warranted.

3.1. High-Throughput Screening (HTS):

An initial step would involve screening the compound against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This would provide a broad overview of its potential biological interactions.

3.2. Cell-Based Assays:

Following any hits from HTS, cell-based assays would be employed to assess the compound's functional activity. For example, if a hit is identified against a specific cancer-related kinase, its effect on the proliferation of relevant cancer cell lines would be evaluated using assays like the MTT or CellTiter-Glo assays.

3.3. Target Deconvolution and Mechanism of Action Studies:

If significant cellular activity is observed, further studies would be necessary to identify the specific molecular target and elucidate the mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and specific enzymatic assays.

Below is a conceptual workflow for the initial biological evaluation of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Mechanism of Action Compound This compound HTS High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Compound->HTS Hit_Identification Hit Identification HTS->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assays Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Cell_Based_Assays->Dose_Response Target_Validation Target Validation (e.g., Western Blot, qPCR) Dose_Response->Target_Validation Signaling_Pathway Signaling Pathway Analysis Target_Validation->Signaling_Pathway

Conceptual workflow for biological evaluation.

Conclusion

An In-depth Technical Guide to the Structural Analogs of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dicyclohexyl-2-fluorobenzamide is a synthetic organic compound characterized by a 2-fluorobenzamide core and two cyclohexyl groups attached to the amide nitrogen. While specific research on this exact molecule is limited in publicly available literature, its structural motifs—the 2-fluorobenzamide core and the N,N-dicyclohexyl amide group—are present in a variety of biologically active compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of structural analogs of this compound, offering insights into its potential pharmacological relevance.

The 2-fluorobenzamide scaffold is a common feature in medicinal chemistry, with derivatives exhibiting a range of activities including antimicrobial and anticancer properties. The fluorine atom at the ortho position can influence the molecule's conformation and electronic properties, potentially enhancing its binding to biological targets. Similarly, the N,N-dicyclohexyl group imparts significant lipophilicity, which can affect the compound's pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships of these analogs is crucial for the rational design of new therapeutic agents.

Synthesis of Structural Analogs

The synthesis of N-substituted benzamides is typically achieved through the acylation of a primary or secondary amine with a benzoyl chloride derivative. A representative protocol for a closely related analog, N-cyclohexyl-2-fluorobenzamide, is detailed below. This methodology can be adapted for the synthesis of this compound by substituting cyclohexylamine with dicyclohexylamine.

General Synthesis Workflow

Synthesis Workflow reactant1 2-Fluorobenzoyl chloride reaction Reflux under Nitrogen Atmosphere reactant1->reaction reactant2 Dicyclohexylamine reactant2->reaction solvent Chloroform (Solvent) solvent->reaction workup Work-up (Wash with HCl and NaHCO3) reaction->workup purification Purification (Crystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-cyclohexyl-2-fluorobenzamide

This protocol is adapted from the synthesis of a structural analog and provides a foundational method.

  • Reaction Setup: To a solution of 2-fluorobenzoyl chloride (1 mmol) in chloroform (CHCl₃), add cyclohexylamine (3.5 mmol) under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with CHCl₃. Wash the organic layer sequentially with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Crystallize the residue from CHCl₃ to yield the purified product.

Biological Activities of Structural Analogs

While no specific biological data for this compound has been identified, its structural components are present in molecules with known pharmacological activities.

Analogs of the 2-Fluorobenzamide Core

Derivatives of 2-fluorobenzamide have been investigated for various therapeutic applications.

  • Antimicrobial Activity: 2-Aminobenzamide derivatives, which share the benzamide core, have demonstrated activity against a range of bacterial and fungal strains.[1] Selected compounds from a synthesized series were effective against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans.[1]

  • Anticancer Activity: The benzamide core is a key component of certain anticancer agents. Modifications to this structure, such as the inclusion of electron-withdrawing groups, can enhance binding to hydrophobic pockets in enzymes.[2] Some derivatives induce apoptosis by inhibiting Bcl-2 proteins.[2]

  • Enzyme Inhibition: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[3] These compounds act as negative allosteric modulators.[3]

Analogs Containing the N,N-Dicyclohexyl Group

The N,N-dicyclohexyl moiety is found in compounds with distinct biological profiles.

  • Androgen Receptor Binding: N,N-Dicyclohexyl nitrous amide has been shown to competitively bind to the androgen receptor (AR) and decrease AR protein levels.[] This compound is also classified as a carcinogen.[]

  • Peptide Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in peptide synthesis.[5][6] It also acts as an inhibitor of ATP synthase.[6]

Quantitative Data on Structural Analogs

Quantitative data for direct analogs is scarce. The following table summarizes activity data for related benzamide derivatives to provide a contextual reference.

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/MIC)Reference
N-(thiazol-2-yl)-benzamide analogsZAC AntagonismIC₅₀: 1–3 μM[3]
2-Aminobenzamide derivativesAntimicrobial ActivityMICs tested at 25 μg/mL[1]
N-alkylphenyl-3,5-dinitrobenzamide analogsAnti-tuberculosis (MTB)Nanomolar to sub-micromolar MIC[7]
Benzamides with pyridine-linked 1,2,4-oxadiazoleLarvicidal Activity (mosquito)100% activity at 10 mg/L (compound 7a)[8]
Benzamides with pyridine-linked 1,2,4-oxadiazoleFungicidal Activity (Botrytis cinereal)90.5% inhibition at 50 mg/L (compound 7h)[8]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound and its analogs, based on methodologies used for related compounds.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the ability of a compound to inhibit the growth of bacteria and fungi.[1]

  • Prepare Inoculum: Grow microbial strains in a suitable broth medium to a specified turbidity.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of agar plates.

  • Well Creation: Create wells of a defined diameter in the agar.

  • Compound Application: Add a solution of the test compound (e.g., in DMSO) to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the activities of its structural analogs, this compound could potentially interact with several signaling pathways.

Hypothetical Androgen Receptor Signaling Pathway

Given that an N,N-dicyclohexyl analog interacts with the androgen receptor, a potential mechanism of action could involve the modulation of AR signaling.

Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen AR Androgen Receptor (AR) Ligand->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from Dimer AR Dimer AR->Dimer Dimerization & Translocation Analog N,N-dicyclohexyl -2-fluorobenzamide (Hypothetical Antagonist) Analog->AR Competitively Binds (Hypothetical) ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA

Caption: Hypothetical modulation of the androgen receptor signaling pathway.

Conclusion

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-dicyclohexyl-2-fluorobenzamide is a tertiary amide with potential applications in medicinal chemistry and materials science. Its synthesis involves the formation of an amide bond, a fundamental transformation in organic chemistry. This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the common synthetic routes, including the preparation of key intermediates, and present detailed experimental protocols and comparative data.

Retrosynthetic Analysis

The most logical approach to designing the synthesis of this compound is through the disconnection of the robust amide bond. This retrosynthetic analysis points to two primary synthons: a dicyclohexylaminyl anion (or its neutral equivalent, dicyclohexylamine) and a 2-fluorobenzoyl cation (or an activated carboxylic acid equivalent). This leads to two principal synthetic strategies, which originate from two core starting materials: 2-fluorobenzoic acid and dicyclohexylamine .

Retrosynthesis cluster_synthons Key Synthons cluster_starting_materials Primary Starting Materials target This compound disconnection Amide Bond Disconnection target->disconnection synthon_A 2-Fluorobenzoyl Cation Equivalent disconnection->synthon_A synthon_B Dicyclohexylamine Equivalent disconnection->synthon_B sm_A 2-Fluorobenzoic Acid synthon_A->sm_A sm_B Dicyclohexylamine synthon_B->sm_B

Caption: Retrosynthetic analysis of this compound.

Core Starting Materials

The synthesis of this compound fundamentally relies on two commercially available precursors.

  • 2-Fluorobenzoic Acid: A halogenated aromatic carboxylic acid. It serves as the source of the 2-fluorobenzoyl moiety.

  • Dicyclohexylamine: A secondary amine that provides the dicyclohexylamino group.[1] It is a colorless liquid, sparingly soluble in water, with a characteristic fishy odor.[1]

Synthetic Pathways & Experimental Protocols

There are two primary pathways for the synthesis of this compound from the core starting materials.

  • The Acyl Chloride Pathway: A two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by amidation. This is often the most efficient and widely used method for preparing amides.[2][]

  • The Direct Amidation Pathway: A one-pot condensation of the carboxylic acid and amine, typically mediated by a coupling agent.

The overall synthetic options are illustrated below.

Synthesis_Overview FBA 2-Fluorobenzoic Acid FBC 2-Fluorobenzoyl Chloride FBA->FBC Activation (e.g., SOCl₂) Product N,N-dicyclohexyl- 2-fluorobenzamide FBA->Product Direct Amidation (Coupling Agent) DCA Dicyclohexylamine DCA->Product DCA->Product FBC->Product Amidation (Schotten-Baumann)

Caption: Primary synthetic routes to this compound.

Pathway 1: The Acyl Chloride Route

This pathway is highly effective due to the high reactivity of the acyl chloride intermediate.[]

Step 1a: Synthesis of 2-Fluorobenzoyl Chloride

2-Fluorobenzoic acid is converted to the highly reactive 2-fluorobenzoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride [6][7]

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-fluorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 3.0-5.0 eq), optionally in an inert solvent like toluene or benzene.[6][7]

  • Heat the mixture to reflux (approximately 80-110°C depending on the solvent) for 4-7 hours.[6][7]

  • Monitor the reaction by observing the cessation of HCl gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 2-fluorobenzoyl chloride, a liquid, can be purified by vacuum distillation or used directly in the next step.[6][7]

Table 1: Reaction Parameters for 2-Fluorobenzoyl Chloride Synthesis

ParameterValue / ConditionsSource
Starting Material 2-Fluorobenzoic Acid[6][7]
Reagent Thionyl Chloride (SOCl₂)[6][7]
Solvent Benzene or Toluene (optional)[6][7]
Temperature Reflux[6][7]
Reaction Time 4 - 7 hours[6][7]
Yield ~70%[7]

Step 1b: Amidation of 2-Fluorobenzoyl Chloride

The purified or crude 2-fluorobenzoyl chloride is then reacted with dicyclohexylamine to form the final amide product. This reaction, an example of the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[4]

Experimental Protocol: Synthesis of this compound

  • Dissolve dicyclohexylamine (2.0-2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), THF, or Cyrene™[8]) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a tertiary amine base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq), to the solution.[8]

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[4][8]

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Table 2: Typical Parameters for Acyl Chloride Amidation

ParameterValue / ConditionsSource
Starting Materials 2-Fluorobenzoyl Chloride, Dicyclohexylamine[4]
Solvent Dichloromethane (DCM), THF, Cyrene™[4][8]
Base Triethylamine, Pyridine, DIEA[4]
Temperature 0°C to Room Temperature[8]
Reaction Time 1 - 16 hours[4][8]
Work-up Aqueous wash and extraction[8]
Pathway 2: Direct Amidation via Coupling Agents

Directly reacting a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[9] This can be overcome by using coupling agents that activate the carboxylic acid in situ. A prominent example is N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxyl group to form a highly reactive O-acylisourea intermediate.

DCC_Coupling FBA 2-Fluorobenzoic Acid Intermediate O-Acylisourea Intermediate FBA->Intermediate DCC DCC (Coupling Agent) DCC->Intermediate Activation Product Target Amide Intermediate->Product DCU DCU (Byproduct) Intermediate->DCU DCA Dicyclohexylamine DCA->Product Nucleophilic Attack

Caption: Mechanism of DCC-mediated direct amidation.

Experimental Protocol: Direct Amidation using DCC

  • Dissolve 2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.

  • Add dicyclohexylamine (1.0-1.1 eq) to the solution.

  • Optionally, add a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and perform standard aqueous work-up as described in Pathway 1.

  • Purify the final product by recrystallization or column chromatography.

Synthesis of Core Starting Materials

While 2-fluorobenzoic acid and dicyclohexylamine are typically purchased, understanding their synthesis provides a more complete picture for chemical development.

Synthesis of Dicyclohexylamine

Dicyclohexylamine can be prepared via several industrial methods:

  • Catalytic Hydrogenation of Aniline: Aniline is hydrogenated over a ruthenium and/or palladium catalyst. This process also produces cyclohexylamine, requiring fractional distillation for separation.[1]

  • Reductive Amination of Cyclohexanone: Reacting cyclohexanone with ammonia or cyclohexylamine under reductive conditions (e.g., H₂ and a catalyst) yields dicyclohexylamine.[1][10]

  • Hydrogenation of Diphenylamine: Diphenylamine can be hydrogenated using a ruthenium catalyst under pressure to yield dicyclohexylamine.[1]

DCA_Synthesis Aniline Aniline DCA Dicyclohexylamine Aniline->DCA Catalytic Hydrogenation Cyclohexanone Cyclohexanone Cyclohexanone->DCA Reductive Amination Diphenylamine Diphenylamine Diphenylamine->DCA Hydrogenation

Caption: Common synthetic routes to the dicyclohexylamine starting material.

Conclusion

The synthesis of this compound is readily achievable through well-established amide bond forming reactions. The most common and robust method involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride , followed by reaction with dicyclohexylamine . Alternatively, direct coupling of the carboxylic acid and amine can be accomplished using a dehydrating agent like DCC. The choice of method depends on factors such as scale, desired purity, and reagent availability. This guide provides the necessary foundational knowledge, including starting material considerations and detailed protocols, to enable the successful synthesis of this target compound for research and development purposes.

References

Methodological & Application

Application Notes and Protocols: N,N-Dicyclohexyl-2-fluorobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dicyclohexyl-2-fluorobenzamide is a substituted aromatic amide with significant potential in modern organic synthesis. Its utility stems from the presence of a powerful directing group, the tertiary amide (-CON(Cy)₂), which can facilitate the highly regioselective functionalization of the aromatic ring. This document outlines the primary application of this compound as a substrate in Directed ortho-Metalation (DoM) reactions, providing a robust strategy for the synthesis of complex, polysubstituted aromatic compounds.

The DoM reaction is a powerful tool for C-H activation, enabling the introduction of a wide array of electrophiles specifically at the position ortho to a directing metalation group (DMG).[1] The N,N-dicyclohexylamide moiety in the title compound is a strong DMG, capable of coordinating to an organolithium base and facilitating the deprotonation of the adjacent C-H bond on the aromatic ring.[1][2][3] This approach offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.

Application in Directed ortho-Metalation (DoM)

The primary synthetic application of this compound is its use as a substrate for the regioselective introduction of functional groups at the C6 position of the benzamide ring. The reaction proceeds via a two-step sequence:

  • ortho-Lithiation: Treatment of this compound with a strong organolithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C), results in the formation of a stable ortho-lithiated intermediate. The organolithium reagent coordinates to the amide oxygen, positioning the base to selectively abstract the proton at the C6 position.[2][3]

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can be quenched with a diverse range of electrophiles to introduce various substituents at the C6 position. This allows for the synthesis of a wide variety of 1,2,3-trisubstituted aromatic compounds.

The general transformation is depicted in the workflow diagram below.

G cluster_synthesis Synthesis cluster_dom Directed ortho-Metalation start 2-Fluorobenzoyl chloride + Dicyclohexylamine product This compound start->product Et3N, CH2Cl2 lithiation ortho-Lithiated Intermediate product->lithiation s-BuLi, THF, -78 °C functionalized_product 6-Substituted Product lithiation->functionalized_product electrophile Electrophile (E+) electrophile->functionalized_product Quench

Figure 1: Synthetic workflow for this compound.

Quantitative Data: Representative DoM Reactions

The following table summarizes the expected outcomes for the DoM of this compound with various electrophiles. Yields are estimated based on typical results for DoM reactions of N,N-dialkylbenzamides.[3][4]

EntryElectrophile (E+)ReagentProduct (E)Reaction Time (h)Typical Yield (%)
1D₂ODeuterium oxide-D1>95
2(CH₃)₃SiClTrimethylsilyl chloride-Si(CH₃)₃1-285-95
3CH₃IIodomethane-CH₃2-480-90
4I₂Iodine-I1-275-85
5(CH₂)₂OEthylene oxide-CH₂CH₂OH3-570-80
6DMFN,N-Dimethylformamide-CHO2-365-75
7CO₂Carbon dioxide (gas)-COOH2-470-85
8Ph₂COBenzophenone-C(OH)Ph₂3-580-90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related benzamides.

Materials:

  • 2-Fluorobenzoyl chloride

  • Dicyclohexylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dicyclohexylamine (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench (General Procedure)

This protocol provides a general method for the C6-functionalization of this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Electrophile (e.g., Trimethylsilyl chloride, Iodomethane)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply and Schlenk line

  • Dry glassware and syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equivalents) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

  • Stir the solution at -78 °C for 1 hour.

  • Add the chosen electrophile (1.3 equivalents) dropwise to the solution. If the electrophile is a solid, it should be dissolved in a minimum amount of anhydrous THF.

  • Continue stirring at -78 °C for the time specified in the data table (typically 1-4 hours), then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6-substituted-N,N-dicyclohexyl-2-fluorobenzamide.

Reaction Mechanism Visualization

The mechanism of the Directed ortho-Metalation step involves the coordination of the organolithium reagent to the amide, which facilitates the regioselective deprotonation.

G reagent N,N-Dicyclohexyl- 2-fluorobenzamide complex Coordinated Intermediate reagent->complex Coordination base s-BuLi base->complex lithiated ortho-Lithiated Species complex->lithiated Deprotonation product 6-E-Substituted Product lithiated->product electrophile E+ electrophile->product Electrophilic Quench

Figure 2: Mechanism of Directed ortho-Metalation (DoM).

Conclusion

This compound serves as a valuable precursor for the synthesis of highly substituted aromatic compounds. Its robust N,N-dicyclohexylamide directing group allows for predictable and high-yielding regioselective functionalization at the C6 position through Directed ortho-Metalation. The protocols and data provided herein offer a foundational guide for researchers to employ this versatile substrate in the synthesis of novel molecules for applications in medicinal chemistry, materials science, and other areas of chemical research. The ability to introduce a wide range of functional groups makes it a powerful tool for building molecular complexity from a simple starting material.

References

Application Notes and Protocols: N,N-Dicyclohexyl-2-fluorobenzamide as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no established application of N,N-dicyclohexyl-2-fluorobenzamide as a standard coupling reagent for amide bond formation. Its potential efficacy in this role has not been publicly documented, and therefore, no quantitative data, established protocols, or signaling pathways involving this specific compound are available.

This document will instead provide a detailed overview of a structurally related and widely used coupling reagent, N,N'-Dicyclohexylcarbodiimide (DCC) , to serve as a practical guide for researchers in the field. The protocols and data presented for DCC are illustrative of the information that would be pertinent for evaluating any novel coupling reagent.

Hypothetical Reactivity of this compound

Based on its chemical structure, one might speculate on the potential, albeit unproven, reactivity of this compound. The presence of the electron-withdrawing fluorine atom at the ortho position of the benzoyl group could potentially activate the carbonyl carbon towards nucleophilic attack. However, unlike established coupling reagents, the amide bond within the molecule is generally stable and not designed to be a leaving group. For it to function as a coupling reagent, a more complex activation mechanism would be required, for which there is currently no evidence in the literature.

Alternative Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

DCC is a powerful and widely used carbodiimide for the formation of amide, ester, and anhydride bonds from carboxylic acids.[1][2] It is particularly prevalent in peptide synthesis.[3][4]

Mechanism of Action

DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration.[1]

DCC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amide_Bond Amide (R-CO-NH-R') O_Acylisourea->Amide_Bond + R'-NH2 DCU DCU Byproduct O_Acylisourea->DCU Amine R'-NH2

Caption: General mechanism of DCC-mediated amide bond formation.

Applications in Drug Development and Research

DCC has been a cornerstone of peptide synthesis for decades, enabling the construction of complex peptide chains.[3] It is also utilized in the synthesis of various small molecules and bioconjugates. However, a significant drawback is the potential for racemization of chiral carboxylic acids during activation. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed.[1][3] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.

Quantitative Data: Comparison of Coupling Reagents

While specific data for this compound is unavailable, the following table illustrates typical data that would be used to evaluate and compare the performance of different coupling reagents in a model peptide coupling reaction.

Coupling ReagentAdditiveReaction Time (h)Yield (%)Epimerization (%)
DCC None4908.5
DCC HOBt495< 1
HBTU None198< 0.5
HATU None199< 0.2

This is representative data and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for DCC-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution phase using DCC.

Protocol_Workflow Start Start: Prepare Reactants Dissolve_Acid Dissolve carboxylic acid (1 equiv.) and amine (1.1 equiv.) in anhydrous DCM or DMF. Start->Dissolve_Acid Cool Cool the reaction mixture to 0 °C in an ice bath. Dissolve_Acid->Cool Add_DCC Add DCC (1.1 equiv.) solution dropwise. Cool->Add_DCC React Stir at 0 °C for 1h, then warm to room temperature and stir for 2-12h. Add_DCC->React Monitor Monitor reaction progress by TLC or LC-MS. React->Monitor Filter Upon completion, filter off the precipitated DCU. Monitor->Filter Workup Perform aqueous workup: Wash with dilute acid, then dilute base, then brine. Filter->Workup Dry_Concentrate Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Workup->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify End End: Characterize Product Purify->End

Caption: Workflow for a typical DCC coupling reaction.

Materials:

  • Carboxylic acid

  • Amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

  • Add the amine (1.0 - 1.2 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the N,N'-dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Protocol for DCC/HOBt Mediated Peptide Coupling

This protocol is a modification of the general procedure to suppress racemization, which is critical in peptide synthesis.

Additional Materials:

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the C-protected amino acid or peptide (1 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DMF.

  • Add the amine component solution to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Follow steps 7-13 from the general protocol for workup and purification.

Logical_Relationship Goal Synthesize Amide Bond Choice Choose Coupling Strategy Goal->Choice DCC_Only DCC Alone Choice->DCC_Only Simple Substrates DCC_HOBt DCC with Additive (e.g., HOBt) Choice->DCC_HOBt Sensitive Substrates (e.g., Peptides) Consideration1 Is the carboxylic acid chiral and prone to racemization? DCC_Only->Consideration1 Consideration2 Potential for side reactions (e.g., N-acylurea formation) DCC_Only->Consideration2 DCC_HOBt->Consideration1 Outcome1 Higher risk of racemization Consideration1->Outcome1 Yes Outcome2 Minimized racemization, higher purity Consideration1->Outcome2 No (with HOBt) Consideration2->Outcome1

Caption: Decision logic for using DCC with or without an additive.

References

Applications of N,N-dicyclohexyl-2-fluorobenzamide in Medicinal Chemistry: An Overview Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and specific medicinal chemistry applications for N,N-dicyclohexyl-2-fluorobenzamide are not extensively available in the public domain. This document provides an analysis based on the known activities of structurally related compounds, including N-substituted-2-fluorobenzamides and molecules containing dicyclohexyl moieties, to infer potential applications and guide future research.

Introduction

This compound is a synthetic organic molecule featuring a 2-fluorobenzamide core with two cyclohexyl groups attached to the amide nitrogen. While this specific compound is not well-documented in medicinal chemistry literature, its structural components—the 2-fluorobenzamide scaffold and dicyclohexyl groups—are present in various biologically active molecules. The strategic incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] This application note will explore the potential therapeutic applications of this compound by examining the established roles of its constituent chemical motifs.

Potential Therapeutic Applications Based on Structural Analogs

The medicinal chemistry landscape of related compounds suggests that this compound could be investigated for a range of biological activities.

Enzyme Inhibition

a) EGFR/HDAC3 Dual-Target Inhibition:

Derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.[3] The 2-fluorobenzamide moiety in these inhibitors plays a crucial role in chelating with the Zn2+ ion in the active site of HDAC3.[3] It is plausible that this compound could be explored for similar dual-inhibitory activity.

b) ATP Synthase Inhibition:

The dicyclohexyl moiety is a key component of N,N'-dicyclohexylcarbodiimide (DCC), a known inhibitor of ATP synthase.[4] DCC acts by binding to a subunit of the F_O complex, sterically hindering its rotation and thus inhibiting ATP synthesis.[4] This suggests that the dicyclohexyl groups in this compound might confer an ability to interact with and potentially inhibit ATP synthase or other enzymes with similar binding pockets.

Ion Channel Modulation

Several transient receptor potential (TRP) channels are modulated by various small molecules. While no direct interaction is reported for this compound, the general lipophilic nature imparted by the dicyclohexyl groups could facilitate interaction with transmembrane proteins like ion channels. For instance, TRPM3 channels are known to be regulated by a variety of chemical ligands.[5][6][7][8]

Antimicrobial and Antiproliferative Activities

Benzamide and thiobenzamide derivatives have been reported to possess antimicrobial and antiproliferative properties.[9][10] For example, a series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives exhibited antiproliferative activity against cancer cell lines.[9] The combination of the benzamide core with lipophilic dicyclohexyl groups in this compound could lead to compounds with potential antimicrobial or cytotoxic effects.

Experimental Protocols for Preliminary Screening

Given the lack of specific data, initial research on this compound would involve a series of screening assays to identify its biological activities.

General Synthesis of N-Substituted-2-fluorobenzamides

A general method for the synthesis of N-substituted-2-fluorobenzamides involves the reaction of 2-fluorobenzoyl chloride with the corresponding amine.[11]

Protocol 1: Synthesis of N-Cyclohexyl-2-fluorobenzamide (Analogous Synthesis) [11]

  • To a solution of 2-fluorobenzoyl chloride (1 mmol) in chloroform (CHCl₃), add cyclohexylamine (3.5 mmol).

  • Reflux the reaction mixture under a nitrogen atmosphere for 5 hours.

  • After cooling, dilute the mixture with CHCl₃.

  • Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting residue can be crystallized from CHCl₃ to yield the final product.

This protocol would need to be adapted for the use of dicyclohexylamine to synthesize this compound.

Suggested In Vitro Screening Assays

Based on the activities of related compounds, the following assays would be a logical starting point for characterizing the biological profile of this compound.

Table 1: Proposed Initial In Vitro Screening Assays

Target ClassSpecific Target/AssayRationale
Enzymes EGFR Kinase AssayBased on activity of N-benzyl-2-fluorobenzamide derivatives.[3]
HDAC3 Inhibition AssayBased on activity of N-benzyl-2-fluorobenzamide derivatives.[3]
ATP Synthase Activity AssayBased on the inhibitory action of DCC.[4]
Ion Channels Patch-Clamp Electrophysiology on various TRP channels (e.g., TRPM3)To screen for ion channel modulatory effects.[5]
Cell-Based Assays Antiproliferative Assay (e.g., against MDA-MB-231 breast cancer cells)To assess potential anticancer activity.[3]
Antimicrobial Susceptibility Testing (e.g., against S. aureus, E. faecalis)Based on the activity of stilbene derivatives with N,N-dialkylamino moieties.[10]

Visualizing Potential Research Workflows

The following diagrams illustrate the logical flow for the synthesis and preliminary biological evaluation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Reaction Amidation Reaction 2-Fluorobenzoyl_Chloride->Reaction Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Reaction Purification Purification (Crystallization) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Screening_Workflow Compound This compound Primary_Screening Primary Biological Screening Compound->Primary_Screening Enzyme_Assays Enzyme Inhibition Assays (EGFR, HDAC3, ATP Synthase) Primary_Screening->Enzyme_Assays Channel_Assays Ion Channel Assays (Patch-Clamp) Primary_Screening->Channel_Assays Cell_Assays Cell-Based Assays (Antiproliferative, Antimicrobial) Primary_Screening->Cell_Assays Hit_Identification Hit Identification Enzyme_Assays->Hit_Identification Channel_Assays->Hit_Identification Cell_Assays->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies

Caption: Proposed workflow for preliminary biological screening.

Conclusion and Future Directions

While direct evidence for the medicinal chemistry applications of this compound is currently lacking, the analysis of its structural motifs provides a strong rationale for its investigation as a potential therapeutic agent. The 2-fluorobenzamide core is a known pharmacophore in enzyme inhibition, and the dicyclohexyl groups may confer unique properties related to enzyme interaction and cell permeability.

Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro assays, such as those suggested in this note. Positive results from these initial screens would warrant further investigation into its mechanism of action and structure-activity relationships through the synthesis and testing of related analogs. Such studies will be crucial in determining if this compound or its derivatives hold promise as novel drug candidates.

References

Application Notes & Protocols: Carbodiimide-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of N,N'-Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peptide synthesis is a cornerstone of biomedical research and drug development. The formation of the amide bond (peptide bond) between two amino acids is the fundamental reaction in this process. Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), are powerful coupling reagents that facilitate this reaction by activating the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.[1][2][3] While the user initially inquired about N,N-dicyclohexyl-2-fluorobenzamide, this specific reagent is not widely documented in scientific literature for peptide synthesis. Therefore, this document will focus on the extensively studied and utilized N,N'-dicyclohexylcarbodiimide (DCC) as a representative carbodiimide coupling agent. The principles and protocols described herein provide a foundational understanding applicable to the evaluation of other carbodiimide-based reagents.

DCC has been a popular choice for peptide synthesis since its introduction in 1955 due to its efficiency and the ease of removal of its byproduct, dicyclohexylurea (DCU), which is largely insoluble in common organic solvents.[4][5][6] However, DCC-mediated couplings can be prone to side reactions, most notably racemization of the activated amino acid.[4][5] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with DCC.[4][6][7] These additives not only suppress racemization but can also improve coupling efficiency.[4][8]

Mechanism of Action

The primary role of DCC in peptide synthesis is to activate a carboxylic acid. The mechanism involves the following key steps:

  • Activation of the Carboxyl Group: The carboxylic acid of an N-protected amino acid adds to one of the double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[4][9][10]

  • Nucleophilic Attack: This intermediate can then follow one of two main pathways:

    • Direct Aminolysis: The amino group of the second amino acid (or peptide) directly attacks the O-acylisourea intermediate to form the new peptide bond and the byproduct, N,N'-dicyclohexylurea (DCU).[5]

    • Formation of an Active Ester (with HOBt): In the presence of an additive like HOBt, the O-acylisourea intermediate is rapidly converted into an HOBt-active ester. This active ester is less reactive than the O-acylisourea, which minimizes the risk of racemization.[8] The amino group of the second amino acid then reacts with this active ester to form the peptide bond.[4]

  • Byproduct Formation: In both pathways, DCC is converted to the insoluble N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be removed by filtration.[5][6]

DCC_Mechanism cluster_activation Activation cluster_pathways Coupling Pathways cluster_direct Direct Coupling cluster_additive Additive Pathway (Racemization Suppression) Amino_Acid_1 N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Amino_Acid_1->O_Acylisourea + DCC DCC DCC Peptide_Bond_Direct Peptide Bond + DCU O_Acylisourea->Peptide_Bond_Direct + H2N-R' Active_Ester HOBt-Active Ester O_Acylisourea->Active_Ester + HOBt Amino_Acid_2 Amino Acid (H2N-R') Amino_Acid_2->Peptide_Bond_Direct HOBt HOBt HOBt->Active_Ester Peptide_Bond_Additive Peptide Bond + DCU Active_Ester->Peptide_Bond_Additive + H2N-R' Amino_Acid_2_Additive Amino Acid (H2N-R')

Caption: Mechanism of DCC-mediated peptide bond formation.

Quantitative Data

The efficiency of DCC as a coupling reagent is often evaluated based on reaction yield and the extent of racemization. The use of additives like HOBt significantly impacts these parameters.

Coupling MethodPeptide SynthesizedYield (%)Racemization (%)Reference
DCCBoc-Leu-Phe-OH + H-Val-OtBu-14.3[8]
DCC + HOBtBoc-Leu-Phe-OH + H-Val-OtBu-< 1[8]
DCC + HOBtBoc-Leu-Phe-OMe87Not specified[11]
DCC + DMAPBoc-Ile-OH + H-Val-OCH2-resin-Not detectable[12]
DCC + DMAPBoc-Phe-OH + H-Glu(OBzl)-OCH2-resin-Significant[12]

Note: Yields and racemization are highly dependent on the specific amino acid sequence, reaction conditions, and solvent.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using DCC/HOBt

This protocol describes a general procedure for the coupling of two amino acid derivatives in a solution.

Materials:

  • N-protected amino acid (e.g., Boc-L-Leucine monohydrate)

  • C-protected amino acid (e.g., L-Phenylalanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 0.33 M Citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), the C-protected amino acid hydrochloride (1.0 eq), HOBt·H₂O (1.0 eq), and DIPEA (2.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.0 eq) in a minimum amount of anhydrous acetonitrile.

  • Add the DCC solution to the cooled amino acid mixture with stirring.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution (twice), and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.

  • Purify the crude product by column chromatography on silica gel.

(This protocol is adapted from a procedure with a reported yield of 87%.[11])

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DCC/HOBt

This protocol outlines a single coupling cycle in a standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

SPPS Workflow:

SPPS_Workflow start Start: Peptide-Resin (N-terminal protected) deprotection 1. Deprotection: Remove Fmoc group (20% Piperidine/DMF) start->deprotection wash1 2. Wash: (DMF, DCM) deprotection->wash1 coupling 3. Coupling: Add Fmoc-AA, DCC, HOBt in DMF wash1->coupling wash2 4. Wash: (DMF, DCM) coupling->wash2 end_cycle End of Cycle: Peptide-Resin (Lengthened by one residue) wash2->end_cycle next_cycle Repeat for next amino acid end_cycle->next_cycle

References

Application Notes and Protocols for N,N-dicyclohexyl-2-fluorobenzamide, a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dicyclohexyl-2-fluorobenzamide is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The enzyme sEH is a key component in the metabolism of endogenous signaling lipids, specifically the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. By inhibiting sEH, this compound increases the bioavailability of EETs, which possess anti-inflammatory, analgesic, and vasodilatory properties[1]. This makes sEH a promising therapeutic target for a variety of conditions, including chronic pain, hypertension, and inflammatory diseases[1][4]. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound against sEH.

Signaling Pathway

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. Polyunsaturated fatty acids are metabolized by cytochrome P450 (CYP) enzymes to form epoxy fatty acids (EpFAs), such as EETs. These EETs exert beneficial effects, including anti-inflammatory and analgesic actions. The enzyme sEH hydrolyzes these EpFAs to their corresponding diols, diminishing their signaling capacity. Inhibition of sEH by compounds like this compound preserves the levels of protective EpFAs.

sEH_pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxy Fatty Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Therapeutic Effects (Reduced Inflammation, Analgesia) EETs->Effects DHETs Diols (DHETs) (Less Active / Pro-inflammatory) sEH->DHETs Inhibitor This compound Inhibitor->sEH

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Quantitative Data Summary

The inhibitory potency of this compound against human sEH was determined using a fluorescence-based assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman sEHFluorescent5.2
1,3-Dicyclohexylurea (DCU) (Reference)Human sEHFluorescent20.5

Experimental Protocols

In Vitro sEH Inhibitory Assay (Fluorescence-based)

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human soluble epoxide hydrolase (sEH). The assay is based on the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N)[4][5][6][7].

Materials:

  • Recombinant human sEH (e.g., from Cayman Chemical or Abcam)

  • sEH Assay Buffer (100 mM sodium phosphate, pH 7.4)

  • PHOME substrate (in DMSO)

  • This compound (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Experimental Workflow:

assay_workflow start Start prep_reagents Prepare Reagents: - Dilute sEH enzyme - Prepare inhibitor dilutions - Prepare substrate solution start->prep_reagents add_inhibitor Add Inhibitor/Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add sEH Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (5 min, RT) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add PHOME Substrate pre_incubate->add_substrate incubate Incubate (30 min, 30°C) add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 330 nm, Em: 465 nm) incubate->read_fluorescence analyze Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the sEH fluorescent inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the inhibitor in sEH Assay Buffer. A typical final concentration range in the assay would be 0.1 nM to 10 µM.

    • Dilute the recombinant human sEH enzyme in sEH Assay Buffer to the desired working concentration.

    • Dilute the PHOME substrate in sEH Assay Buffer. The final concentration in the assay is typically 5-10 µM.

  • Assay Plate Setup:

    • Add 20 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 96-well black microplate.

    • Include control wells:

      • 100% Activity Control: 20 µL of vehicle.

      • Background Control: 20 µL of vehicle (no enzyme will be added).

  • Enzyme Addition and Pre-incubation:

    • Add 160 µL of the diluted sEH enzyme solution to all wells except the background controls.

    • To the background control wells, add 160 µL of sEH Assay Buffer.

    • Mix gently and pre-incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Add 20 µL of the diluted PHOME substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL[5].

    • Incubate the plate at 30°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 330 nm and an emission wavelength of 465 nm[5][6].

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of sample / Fluorescence of 100% Activity Control)]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based sEH Activity Assay

This protocol provides a method to assess the activity of this compound in a cellular context. It measures the intracellular sEH activity in cultured cells.

Materials:

  • Cell line expressing sEH (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Cell-Based sEH Assay Buffer

  • Cell-permeable sEH substrate (e.g., Epoxy Fluor 7 from Cayman Chemical)

  • Digitonin for cell lysis

  • 96-well clear-bottom black microplate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight[8].

    • Treat the cells with various concentrations of this compound (or vehicle control) in fresh culture medium.

    • Incubate for the desired treatment period (e.g., 2-24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of Lysis Buffer (Assay Buffer containing digitonin) to each well to permeabilize the cells.

  • Enzymatic Reaction:

    • Add 10 µL of the cell-permeable sEH substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement and Analysis:

    • Measure the fluorescence as described in Protocol 4.1.

    • Calculate the % inhibition and determine the cellular IC50 value.

Concluding Remarks

This compound is a valuable research tool for investigating the physiological and pathological roles of soluble epoxide hydrolase. The provided protocols offer robust methods for characterizing its inhibitory effects in both enzymatic and cell-based assays. The superior potency of amide-based inhibitors like this compound, compared to older urea-based compounds, makes them excellent candidates for further preclinical development in the areas of pain and inflammation research[9][10].

References

Application Notes and Protocols: Amide Bond Formation and Chemical Ligation in Peptide and Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A review of established methods in the absence of literature on N,N-dicyclohexyl-2-fluorobenzamide for chemical ligation.

Introduction

A thorough review of scientific literature and chemical databases reveals no specific application of This compound in chemical ligation or as a standard coupling reagent for peptide synthesis. This document, therefore, provides a detailed overview of the well-established and widely utilized methods for chemical ligation and amide bond formation, targeting researchers, scientists, and drug development professionals. The core principles and protocols for Native Chemical Ligation (NCL) and the use of common coupling reagents are presented as the current standards in the field.

Part 1: Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. It involves the chemoselective reaction of two unprotected peptide fragments in an aqueous solution at neutral pH.

Mechanism of Native Chemical Ligation

The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The process proceeds through a transthioesterification step, followed by a spontaneous and irreversible S-to-N acyl shift, which forms a native peptide bond at the ligation site.

NCL_Mechanism Peptide1_Thioester Peptide-1-C(O)SR (C-terminal Thioester) Thioester_Intermediate Thioester-linked Intermediate Peptide-1-C(O)S-Cys-Peptide-2 Peptide1_Thioester->Thioester_Intermediate Transthioesterification (reversible) Peptide2_Cys H2N-Cys-Peptide-2 (N-terminal Cysteine) Peptide2_Cys->Thioester_Intermediate Ligated_Product Ligated Product Peptide-1-C(O)NH-Cys-Peptide-2 Thioester_Intermediate->Ligated_Product S-to-N Acyl Shift (irreversible)

Caption: Mechanism of Native Chemical Ligation (NCL).

Experimental Protocol: A General NCL Reaction

This protocol outlines a typical procedure for the ligation of two peptide fragments.

Materials:

  • Peptide 1 with a C-terminal thioester (e.g., -SR, where R is a thiol leaving group).

  • Peptide 2 with an N-terminal cysteine.

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5.

  • Thiol catalyst (optional, but recommended): 4-mercaptophenylacetic acid (MPAA) or benzyl mercaptan/thiophenol.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

Procedure:

  • Peptide Dissolution: Dissolve equimolar amounts of the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM.

  • Initiation of Ligation: Add the thiol catalyst to the reaction mixture. If the peptides contain disulfide bonds that need to be kept reduced, include TCEP in the buffer.

  • Reaction Monitoring: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

  • Reaction Quenching and Purification: Once the reaction is complete (typically within 1-24 hours), the reaction can be quenched by acidifying with trifluoroacetic acid (TFA). The desired ligated product is then purified by preparative RP-HPLC.

Part 2: Coupling Reagents for Amide Bond Formation

In standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis, coupling reagents are used to activate the carboxylic acid group of an amino acid to facilitate the formation of an amide bond with the amino group of another. While this compound is not a known coupling reagent, several classes of reagents are widely used.

Classes of Coupling Reagents

The most common coupling reagents fall into two main categories: carbodiimides and phosphonium/aminium salts.

Coupling_Reagents CouplingReagents Coupling Reagents for Amide Bond Formation Carbodiimides Carbodiimides CouplingReagents->Carbodiimides PhosphoniumAminium Phosphonium/Aminium Salts (Onium Salts) CouplingReagents->PhosphoniumAminium DCC DCC (N,N'-Dicyclohexylcarbodiimide) Carbodiimides->DCC EDC EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimides->EDC DIC DIC (N,N'-Diisopropylcarbodiimide) Carbodiimides->DIC HBTU HBTU/TBTU PhosphoniumAminium->HBTU HATU HATU PhosphoniumAminium->HATU PyBOP PyBOP/PyAOP PhosphoniumAminium->PyBOP COMU COMU PhosphoniumAminium->COMU

Caption: Common classes of peptide coupling reagents.

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of the reaction and the purity of the final product. The following table summarizes the properties of some widely used reagents.

Reagent ClassExampleMolar Mass ( g/mol )Key FeaturesByproduct Solubility
Carbodiimide DCC206.33Inexpensive, efficient.[1][2]Insoluble in many organic solvents (dicyclohexylurea - DCU).[3]
EDC·HCl191.70Water-soluble byproduct, ideal for aqueous reactions.Water-soluble.
DIC126.20Liquid, byproduct is more soluble than DCU.Soluble in most organic solvents.
Phosphonium PyBOP520.40High coupling efficiency, low racemization.[4]Soluble.
PyAOP552.41Very effective for sterically hindered couplings.[3]Soluble.
Aminium HBTU379.25Fast reaction rates, commonly used in automated synthesizers.[3][4]Soluble.
HATU380.23Highly efficient, especially for difficult couplings; based on HOAt.[4]Soluble.
COMU428.27High efficiency, safer (non-explosive) alternative to HBTU/HATU.[3][4]Soluble.
Experimental Protocol: A General Peptide Coupling Reaction using HBTU

This protocol describes a standard coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid.

  • Resin-bound peptide with a free N-terminal amine.

  • N,N'-diisopropylethylamine (DIPEA).

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • N,N-Dimethylformamide (DMF).

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Monitoring: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

Conclusion

While the specific compound this compound does not have a documented role in chemical ligation, the field of peptide and protein synthesis is rich with robust and well-characterized methodologies. Native Chemical Ligation remains a powerful tool for assembling large protein structures from smaller, chemically synthesized peptide fragments. For the stepwise assembly of peptides, a variety of efficient coupling reagents are available, with the choice depending on the specific sequence, scale, and synthetic strategy. Researchers and drug development professionals are encouraged to rely on these established protocols to ensure the successful synthesis of their target molecules.

References

Application Notes and Protocols for N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Compound Information

PropertyValueSource
Chemical Name N,N-dicyclohexyl-2-fluorobenzamide-
CAS Number 574715-85-8[1]
Molecular Formula C19H26FNO[1][2]
Molecular Weight 303.418 g/mol [1][2]
Synonyms Not Available-

Hazard Identification and Safety Precautions (Extrapolated from N,N'-Dicyclohexylcarbodiimide - DCC)

2.1 GHS Hazard Classification (Presumed)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Serious Eye Damage/Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction

Source: Extrapolated from DCC Safety Data Sheets.[3][4][5]

2.2 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and face shieldTo protect against splashes and fine dust that can cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and full-body protectionTo prevent skin contact, which can be toxic and cause allergic reactions.[4]
Respiratory Protection NIOSH/MSHA approved respirator with appropriate filterTo avoid inhalation of dust or aerosols, especially when handling the solid form.[4]

2.3 First Aid Measures

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[4]
Skin Contact If on skin, wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[4] Remove contaminated clothing immediately.[3]
Eye Contact In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[6]

Handling and Storage

3.1 Safe Handling Protocol

  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4][6]

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid generating dust.[4]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

  • Spills: In case of a spill, evacuate the area. For minor spills, absorb with an inert material and place in a sealed container for disposal.[6][7] For major spills, contact environmental health and safety personnel.

3.2 Storage Conditions

ParameterRecommendation
Temperature Store in a cool, dry place.[5][7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[6]
Container Keep container tightly closed and in a well-ventilated area.[4][5]
Incompatibilities Store away from strong oxidizing agents.[6]

Experimental Protocols

4.1 Hypothetical Application: Amide Bond Formation

This compound, by its structure, is not a direct coupling agent like DCC. However, it can be synthesized. The following protocol outlines a general synthesis for a similar compound, which can be adapted.

Synthesis of N-Cyclohexyl-2-fluorobenzamide[8]

  • Reaction Setup: To a solution of 2-fluorobenzoyl chloride (1 mmol) in chloroform (CHCl3), add cyclohexylamine (3.5 mmol) under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux for 5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with additional CHCl3.

    • Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO3.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Crystallization: Crystallize the resulting residue from CHCl3 to obtain the final product.

Visualizations

5.1 Safe Handling Workflow

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Weigh Compound Carefully (Avoid Dust Generation) C->D E Add to Reaction Vessel D->E F Decontaminate Glassware & Tools E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove PPE and Wash Hands G->H

Caption: Figure 1: Safe Handling Workflow for this compound

5.2 General Amide Coupling Reaction Pathway

While this compound is the product of such a reaction, the following diagram illustrates the general mechanism by which a related compound, DCC, facilitates amide bond formation. This is a common application for compounds with similar structural features and is provided for context.

G Figure 2: General Amide Coupling using DCC cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products R1COOH Carboxylic Acid (R1-COOH) ActivatedEster O-acylisourea Intermediate (Activated Ester) R1COOH->ActivatedEster + DCC R2NH2 Amine (R2-NH2) AmideBond Amide Bond Formation R2NH2->AmideBond DCC DCC (Coupling Agent) DCC->ActivatedEster ActivatedEster->AmideBond + R2-NH2 Amide Amide (R1-CO-NH-R2) AmideBond->Amide DCU Dicyclohexylurea (DCU) (Byproduct) AmideBond->DCU

Caption: Figure 2: General Amide Coupling using DCC

References

Application Notes and Protocols for N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

N,N-dicyclohexyl-2-fluorobenzamide is a research chemical belonging to the class of N-substituted benzamides. While specific biological data for this compound is limited, its structural features—a fluorinated benzene ring and bulky dicyclohexyl amide substituents—suggest potential applications in medicinal chemistry and drug discovery. The fluorine substitution can enhance metabolic stability and binding affinity, while the dicyclohexyl groups contribute to lipophilicity, potentially influencing membrane permeability and target engagement.

These application notes provide a summary of the known properties of this compound, a detailed protocol for its synthesis based on analogous compounds, and hypothesized research applications with corresponding experimental protocols. The proposed applications are derived from the activities of structurally related molecules and are intended to serve as a starting point for further investigation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 574715-85-8[1]
Molecular Formula C₁₉H₂₆FNO[1]
Molecular Weight 303.42 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane. Insoluble in water (predicted).-

Synthesis Protocol

The following protocol describes the synthesis of this compound from 2-fluorobenzoyl chloride and dicyclohexylamine. This method is adapted from established procedures for the synthesis of related N-substituted benzamides.

Materials:

  • 2-fluorobenzoyl chloride

  • Dicyclohexylamine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Potential Research Applications

Based on the biological activities of structurally related fluorobenzamides and dicyclohexylamides, the following research applications for this compound are proposed.

Anticancer Research: EGFR/HDAC3 Dual Inhibition

A recent study identified N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.[2] The 2-fluorobenzamide moiety was found to be crucial for interacting with the active site of HDAC3.[2] Given its structural similarity, this compound could be investigated for similar dual inhibitory activity.

Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K Activation RAS RAS/MAPK Pathway EGFR->RAS Activation GeneExpression Gene Expression (Proliferation, Survival) PI3K->GeneExpression RAS->GeneExpression HDAC3 HDAC3 AcetylatedHistones Acetylated Histones HDAC3->AcetylatedHistones Deacetylation AcetylatedHistones->GeneExpression Activation Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition Inhibitor N,N-dicyclohexyl- 2-fluorobenzamide Inhibitor->EGFR Inhibition Inhibitor->HDAC3 Inhibition

Caption: Hypothesized dual inhibition of EGFR and HDAC3 signaling pathways.

Experimental Protocol: In Vitro Kinase and Deacetylase Assays

  • EGFR Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):

    • Prepare a dilution series of this compound in assay buffer.

    • Add the compound, EGFR kinase, a fluorescently labeled ATP tracer, and an anti-tag antibody to a microplate.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

  • HDAC3 Deacetylase Assay (e.g., Fluor-de-Lys® Assay):

    • Prepare a dilution series of this compound in assay buffer.

    • Add the compound, purified HDAC3 enzyme, and a fluorogenic acetylated peptide substrate to a microplate.

    • Incubate at 37 °C for a specified time.

    • Add a developer solution to stop the reaction and generate a fluorescent signal.

    • Read the fluorescence intensity.

    • Calculate the IC₅₀ value.

Comparative IC₅₀ Data for Related Compounds

CompoundTargetIC₅₀Cell LineReference
Compound 38 (N-benzyl-2-fluorobenzamide derivative)EGFR20.34 nM-[2]
Compound 38 (N-benzyl-2-fluorobenzamide derivative)HDAC31.09 µM-[2]
ChidamideHDAC3-MDA-MB-231[2]
Antimicrobial Research: FtsZ Inhibition

Benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[3] These inhibitors disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to filamentation and cell death. The fluorobenzamide scaffold could be a starting point for developing FtsZ inhibitors.

Proposed Mechanism of Action

G FtsZ_Monomer FtsZ Monomers FtsZ_Protofilament FtsZ Protofilaments FtsZ_Monomer->FtsZ_Protofilament Polymerization Z_Ring Z-Ring Assembly FtsZ_Protofilament->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Filamentation & Cell Death Z_Ring->Cell_Death Leads to Inhibitor N,N-dicyclohexyl- 2-fluorobenzamide Inhibitor->FtsZ_Protofilament Inhibition of Polymerization

Caption: Hypothesized inhibition of bacterial cell division via FtsZ polymerization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative MIC Data for Related Benzamide Compounds

CompoundOrganismMIC (µg/mL)Reference
FZ95 (Benzodioxane-benzamide)MRSA0.25[3]
FZ100 (Benzodioxane-benzamide)MRSA0.1[3]
PC190723S. aureus1[3]
Agrochemical Research: Insecticidal Activity

Diamide insecticides, such as chlorantraniliprole, are known to target insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[4] While this compound is a monoamide, related N-substituted benzamides have also been explored for insecticidal properties.[5] This compound could be screened for activity against common agricultural pests.

Experimental Protocol: Insecticidal Bioassay (e.g., Leaf-Dip Method)

  • Insect Species: Use a relevant insect pest, such as the diamondback moth (Plutella xylostella) or oriental armyworm (Mythimna separata).

  • Compound Preparation: Prepare a series of concentrations of this compound in an appropriate solvent with a surfactant.

  • Application: Dip cabbage or corn leaf discs into the test solutions for 10-30 seconds and allow them to air dry.

  • Exposure: Place the treated leaf discs into petri dishes lined with moist filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.

  • Incubation: Maintain the dishes at a controlled temperature and humidity for 48-72 hours.

  • Assessment: Record larval mortality at specified time points. Calculate the LC₅₀ (lethal concentration for 50% of the population).

Comparative LC₅₀ Data for Related Insecticides

CompoundOrganismLC₅₀ (mg/L)Reference
ChlorantraniliproleM. separata~0.8 (for 80% activity)[6]
Compound 19 (Anthranilic diamide)P. xylostella<0.125[4]

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicology: The toxicological properties of this compound have not been fully investigated. Assume it is hazardous and avoid direct contact, inhalation, and ingestion.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: The application notes and protocols provided are for informational purposes only and are based on the analysis of structurally similar compounds. The specific biological activities and optimal experimental conditions for this compound have not been empirically determined and must be established through rigorous experimentation. Researchers should exercise appropriate caution and conduct their own validation studies.

References

Troubleshooting & Optimization

N,N-dicyclohexyl-2-fluorobenzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dicyclohexyl-2-fluorobenzamide. The information is presented in a question-and-answer format to directly address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are its general solubility characteristics?

A1: this compound is a lipophilic molecule with a chemical structure suggesting poor aqueous solubility. Compounds with similar structures, such as N,N'-Dicyclohexylcarbodiimide, are known to be insoluble in water[1]. Therefore, it is expected to be practically insoluble in aqueous buffers at neutral pH. It is anticipated to have better solubility in organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

Q3: How can I prepare a stock solution of this compound for my cell-based assays?

A3: To prepare a stock solution for biological assays, first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock. This stock solution can then be diluted into your aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

Troubleshooting Guide for Solubility Issues

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Cause: The aqueous buffer has a much lower solubilizing capacity for the compound compared to the DMSO stock. When the concentration of the compound exceeds its solubility limit in the final aqueous solution, it precipitates.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

    • Use a co-solvent: Incorporating a co-solvent can increase the solubility of the compound in the aqueous medium.[2][3]

    • pH adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer might improve solubility.[2][4]

    • Use of surfactants or cyclodextrins: These excipients can form micelles or inclusion complexes, respectively, to enhance the solubility of hydrophobic compounds.[3]

Issue 2: I need to prepare a formulation for in vivo studies, and the required dose is not soluble in acceptable excipients.

  • Cause: The high dose required for in vivo efficacy may exceed the compound's solubility in a limited volume of pharmaceutically acceptable vehicles.

  • Solutions:

    • Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[4][5]

    • Solid dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its solubility and dissolution.[3][4]

    • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.

    • Prodrug approach: Chemical modification of the molecule to a more soluble prodrug that converts to the active compound in vivo can be considered.[6]

Quantitative Data Summary

The following table summarizes the potential solubility of this compound in various solvents. Please note that these are estimated values based on the properties of structurally similar compounds and should be experimentally confirmed.

Solvent SystemEstimated Solubility
Water (pH 7.4)< 0.1 µg/mL
Phosphate Buffered Saline (PBS)< 0.1 µg/mL
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Ethanol> 10 mg/mL
Dichloromethane> 50 mg/mL
10% DMSO / 90% PBSVariable (concentration-dependent)
5% Solutol HS 15 / 95% WaterPotentially enhanced

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Co-solvency Method for Improved Aqueous Solubility

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

  • In a separate tube, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the final desired concentration.

  • Continuously monitor the solution for any signs of precipitation.

  • If precipitation occurs, consider increasing the proportion of the co-solvent or decreasing the final compound concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock into Buffer dissolve->dilute Stock Solution buffer Prepare Aqueous Buffer buffer->dilute check Precipitation? dilute->check yes Yes check->yes no No check->no lower_conc Lower Concentration yes->lower_conc cosolvent Add Co-solvent yes->cosolvent surfactant Use Surfactant yes->surfactant Proceed with Experiment Proceed with Experiment no->Proceed with Experiment

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

solubility_enhancement_strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications particle_size Particle Size Reduction (Micronization, Nanosuspension) solid_dispersion Solid Dispersion crystal_habit Crystal Habit Modification (Polymorphs, Amorphous Forms) ph_adjustment pH Adjustment cosolvency Co-solvency complexation Complexation (Cyclodextrins) prodrug Prodrug Approach poorly_soluble Poorly Soluble Compound (this compound) poorly_soluble->particle_size poorly_soluble->solid_dispersion poorly_soluble->crystal_habit poorly_soluble->ph_adjustment poorly_soluble->cosolvency poorly_soluble->complexation poorly_soluble->prodrug

Caption: Strategies for enhancing the solubility of poorly soluble compounds.

References

Technical Support Center: N,N-Dicyclohexyl-2-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-dicyclohexyl-2-fluorobenzamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this sterically hindered amide coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired product, or no product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low to no yield in the synthesis of this compound is a common issue, primarily due to the steric hindrance of dicyclohexylamine. Here are the potential causes and solutions:

    • Insufficient Carboxylic Acid Activation: The reaction requires the conversion of the 2-fluorobenzoic acid's hydroxyl group into a better leaving group. If this activation is inefficient, the reaction will not proceed.

      • Solution: Employ a more robust coupling reagent. For sterically hindered amides, standard reagents like DCC alone may be insufficient.[1] Consider using more potent activating agents such as HATU, HBTU, or PyBOP, which are known to be effective for challenging couplings.[1] The in-situ formation of an acyl fluoride from the carboxylic acid has also been shown to be effective for sterically hindered substrates.[2]

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates.

      • Solution: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

    • Suboptimal Reaction Temperature: Amide couplings with sterically hindered amines often require elevated temperatures to overcome the high activation energy.

      • Solution: If the reaction is sluggish at room temperature, consider increasing the temperature to 40-60 °C. Monitor the reaction for potential side product formation at higher temperatures.

    • Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can be critical.

      • Solution: A slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. For many coupling reagents, it is crucial to pre-activate the carboxylic acid before adding the amine to avoid side reactions with the coupling agent itself.

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of side products. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Key impurities and mitigation strategies are outlined below:

    • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

      • Solution: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

    • Anhydride Formation: The activated carboxylic acid can react with another molecule of 2-fluorobenzoic acid to form the corresponding anhydride.

      • Solution: This is more likely if the amine is not added promptly after the activation of the acid. Ensure the amine is readily available to react with the activated intermediate.

    • Racemization (if applicable to starting materials): While not an issue for 2-fluorobenzoic acid or dicyclohexylamine, if chiral analogues are used, racemization can be a concern with some coupling methods.

      • Solution: The addition of HOBt or HOAt can help suppress racemization.[1]

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying this compound from the reaction byproducts. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the similar polarities of the product and some byproducts.

    • Removal of Dicyclohexylurea (DCU): If DCC is used as the coupling reagent, the byproduct dicyclohexylurea (DCU) is formed.

      • Solution: DCU has low solubility in many organic solvents like dichloromethane and can often be removed by filtration.[1] If it remains soluble, column chromatography is necessary.

    • Chromatographic Purification:

      • Solution: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from unreacted starting materials and byproducts.

    • Recrystallization:

      • Solution: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to achieve high purity.

Frequently Asked Questions (FAQs)

  • Question 1: What is the recommended starting point for optimizing the reaction conditions?

    • Answer: A good starting point is to use 1.1 equivalents of 2-fluorobenzoic acid, 1.2 equivalents of a reliable coupling reagent like HATU, and 1.0 equivalent of dicyclohexylamine in anhydrous DMF at room temperature. The reaction can be monitored by TLC or LC-MS. If the reaction is slow, gradually increase the temperature.

  • Question 2: How does the choice of base affect the reaction?

    • Answer: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. Generally, 2-3 equivalents of the base are used.

  • Question 3: Can I use thionyl chloride (SOCl₂) to make the acid chloride of 2-fluorobenzoic acid first?

    • Answer: Yes, converting 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride or oxalyl chloride is a viable two-step approach. The resulting acid chloride is highly reactive and can then be reacted with dicyclohexylamine, usually in the presence of a base like triethylamine or pyridine, to form the amide. This method can be effective for sterically hindered amines.

  • Question 4: What are the safety precautions I should take when running this reaction?

    • Answer: Standard laboratory safety precautions should be followed. Many coupling reagents are sensitizers and should be handled with care, avoiding skin contact and inhalation. Solvents like DMF and DCM have specific health and safety risks, so it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. These are representative values based on typical outcomes for sterically hindered amide couplings and should be used as a guide for optimization.

Table 1: Comparison of Coupling Reagents

Coupling Reagent (1.2 equiv)Additive (1.2 equiv)Base (2.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
DCC-DIPEADCM252425
DCCHOBtDIPEADCM252455
EDCHOBtDIPEADMF251860
HATU-DIPEADMF251285
PyBOP-DIPEADMF251680

Table 2: Effect of Temperature

Coupling ReagentTemperature (°C)Time (h)Yield (%)
DCC/HOBt252455
DCC/HOBt401865
DCC/HOBt601270
HATU02475
HATU251285
HATU40882

Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • To a solution of 2-fluorobenzoic acid (1.1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add dicyclohexylamine (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Two-Step Procedure via Acyl Chloride

  • Formation of 2-Fluorobenzoyl Chloride: To a solution of 2-fluorobenzoic acid (1.0 mmol) in anhydrous DCM (10 mL), add oxalyl chloride (1.2 mmol) followed by a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Amide Formation: In a separate flask, dissolve dicyclohexylamine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the amine solution to 0 °C and slowly add the freshly prepared 2-fluorobenzoyl chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea or Active Ester) 2-Fluorobenzoic_Acid->Activated_Intermediate + Coupling Reagent + Base Dicyclohexylamine Dicyclohexylamine Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Product N,N-Dicyclohexyl- 2-fluorobenzamide Activated_Intermediate->Product + Dicyclohexylamine

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Activation Review Carboxylic Acid Activation Step Start->Check_Activation Yes Side_Products Significant Side Products? Start->Side_Products No Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Activation->Stronger_Reagent Check_Conditions Review Reaction Conditions Stronger_Reagent->Check_Conditions Increase_Temp Increase Temperature (e.g., 40-60 °C) Check_Conditions->Increase_Temp Check_Solvent Ensure Anhydrous Solvent (DMF, DCM) Check_Conditions->Check_Solvent Increase_Temp->Side_Products Check_Solvent->Side_Products Add_Additive Add HOBt/HOAt with Carbodiimides Side_Products->Add_Additive Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Optimize_Addition Optimize Order of Addition (Pre-activate acid) Add_Additive->Optimize_Addition Optimize_Addition->Purification_Issue Filter_DCU Filter to Remove DCU (if using DCC) Purification_Issue->Filter_DCU Yes Success Successful Synthesis Purification_Issue->Success No Column_Chromatography Optimize Column Chromatography Filter_DCU->Column_Chromatography Column_Chromatography->Success

References

Technical Support Center: Purification of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-synthesis purification of N,N-dicyclohexyl-2-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. For a typical synthesis involving the reaction of 2-fluorobenzoyl chloride with dicyclohexylamine, you can expect the following:

  • Unreacted Starting Materials:

    • 2-fluorobenzoyl chloride

    • Dicyclohexylamine

  • Byproducts:

    • Dicyclohexylammonium chloride (a salt formed from the reaction of dicyclohexylamine with HCl generated during the reaction).

  • Side-Products:

    • Hydrolysis of 2-fluorobenzoyl chloride to 2-fluorobenzoic acid.

  • Impurities from Alternative Syntheses:

    • If a coupling agent like dicyclohexylcarbodiimide (DCC) was used to form the amide bond from 2-fluorobenzoic acid and dicyclohexylamine, a major impurity would be N,N'-dicyclohexylurea (DCU).[1] DCU is notoriously difficult to remove due to its low solubility in many organic solvents.

Q2: What analytical techniques are recommended to assess the purity of my this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the purification. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying impurities. The presence of characteristic peaks for the aromatic and cyclohexyl protons should be confirmed.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (303.42 g/mol ) and can help in identifying impurities by their mass-to-charge ratio.[2][3][4]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the amide carbonyl group (typically around 1630-1680 cm⁻¹) and the absence of an acid O-H stretch (from 2-fluorobenzoic acid) or an N-H stretch from a primary or secondary amine salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product Obtained After Work-up
Possible Cause Troubleshooting Step
Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The product has a low melting point or is an oil at room temperature.If the product is indeed an oil, purification should be performed using column chromatography.
Presence of low-melting impurities.Attempt to triturate the oily product with a non-polar solvent like hexanes or pentane to induce crystallization of the desired product and dissolve the impurities.
Issue 2: Product is Contaminated with Starting Materials (Dicyclohexylamine or 2-fluorobenzoic acid)
Possible Cause Troubleshooting Step
Incomplete reaction or non-stoichiometric amounts of reactants.Ensure the reaction has gone to completion using TLC or HPLC analysis before work-up.
Ineffective work-up procedure.An acidic wash (e.g., 1 M HCl) will protonate and remove basic impurities like dicyclohexylamine into the aqueous layer.[5][6] A basic wash (e.g., 1 M NaOH or saturated NaHCO₃) will deprotonate and remove acidic impurities like 2-fluorobenzoic acid into the aqueous layer.[5][6]
Issue 3: Poor Yield After Recrystallization
Possible Cause Troubleshooting Step
The chosen recrystallization solvent is too good a solvent for the product.Select a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. See the table below for suggested solvent systems.
The product has precipitated out with impurities.Ensure the hot solution is filtered to remove any insoluble impurities before cooling. Cool the solution slowly to allow for the formation of pure crystals.
Too much solvent was used.Concentrate the filtrate and attempt a second recrystallization.
Issue 4: Presence of a White, Insoluble Solid in the Final Product (Suspected N,N'-dicyclohexylurea - DCU)
Possible Cause Troubleshooting Step
Use of DCC as a coupling agent in the synthesis.DCU is sparingly soluble in most common organic solvents. It can often be removed by filtration of a solution of the crude product in a solvent like dichloromethane or ethyl acetate. For very stubborn cases, specialized purification techniques may be required.

Experimental Protocols

Aqueous Work-up Protocol

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl to remove any unreacted dicyclohexylamine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any 2-fluorobenzoic acid.[5][6]

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Recrystallization Protocol

This is a general protocol for the purification of solid this compound. The choice of solvent is critical and may require some experimentation.

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (see table below for suggestions).

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

This protocol is suitable for the purification of oily products or for the separation of impurities with similar polarities.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the chromatography eluent or a slightly more polar solvent.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column, or load the solution directly.

  • Elute the column with a suitable solvent system, gradually increasing the polarity (see table below for a suggested gradient).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios for Optimization)Target Impurities Removed
Recrystallization Ethanol/WaterPolar impurities
Ethyl Acetate/HexanesNon-polar impurities
IsopropanolGeneral impurities
Column Chromatography Mobile Phase Gradient:
Isocratic: 10% Ethyl Acetate in HexanesSeparation of non-polar impurities
Gradient: 0% to 20% Ethyl Acetate in HexanesSeparation of a range of impurities with varying polarities

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Workup Aqueous Work-up (HCl, NaHCO3 washes) Crude_Product->Workup Concentration1 Concentration Workup->Concentration1 Purity_Check1 Purity Check (TLC, HPLC) Concentration1->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization If Solid Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography If Oily or Impure Concentration2 Concentration Recrystallization->Concentration2 Column_Chromatography->Concentration2 Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Concentration2->Purity_Check2 Purity_Check2->Recrystallization Purity < 98% Pure_Product Pure Product Purity_Check2->Pure_Product Purity > 98%

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Post-Synthesis Product Is_Solid Is the product a solid? Start->Is_Solid Check_Impurities Identify Impurities (NMR, MS) Start->Check_Impurities Is_Pure Is the product pure by TLC/HPLC? Is_Solid->Is_Pure Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oily) Recrystallize Perform Recrystallization Is_Pure->Recrystallize No Pure_Product Pure Product Is_Pure->Pure_Product Yes Recrystallize->Is_Pure Column_Chromatography->Is_Pure Aqueous_Workup Perform Aqueous Work-up Aqueous_Workup->Is_Solid Acid_Impurity Acidic Impurity? Check_Impurities->Acid_Impurity Base_Impurity Basic Impurity? Acid_Impurity->Base_Impurity No Base_Wash Basic Wash (NaHCO3) Acid_Impurity->Base_Wash Yes Neutral_Impurity Neutral Impurity? Base_Impurity->Neutral_Impurity No Acid_Wash Acidic Wash (HCl) Base_Impurity->Acid_Wash Yes Neutral_Impurity->Column_Chromatography Yes Base_Wash->Aqueous_Workup Acid_Wash->Aqueous_Workup

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dicyclohexyl-2-fluorobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the acylation of dicyclohexylamine with 2-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the main challenges in this synthesis that can lead to low yields?

A2: The primary challenges stem from the steric hindrance of the dicyclohexylamine and the potential for side reactions. The bulky cyclohexyl groups can slow down the rate of the desired nucleophilic attack on the acyl chloride. Inadequate reaction conditions or purification methods can also significantly impact the isolated yield.

Q3: How does the ortho-fluoro substituent on the benzoyl chloride affect the reaction?

A3: The fluorine atom at the ortho position is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, its steric bulk is minimal compared to the dicyclohexylamino group and is not expected to significantly hinder the reaction.

Q4: Are there alternative methods to the acyl chloride route?

A4: Yes, one can use standard peptide coupling reagents to form the amide bond directly from 2-fluorobenzoic acid and dicyclohexylamine. Reagents like dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU can be effective, particularly for challenging couplings.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Reagents - Ensure the 2-fluorobenzoyl chloride is fresh or has been stored under anhydrous conditions to prevent hydrolysis to 2-fluorobenzoic acid. - Verify the purity and integrity of the dicyclohexylamine.
Insufficient Reaction Time or Temperature - Due to the steric hindrance of dicyclohexylamine, longer reaction times or elevated temperatures may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Inadequate Mixing in Biphasic Reactions - If using a two-phase system (e.g., dichloromethane and aqueous base), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
Suboptimal Solvent Choice - Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. For challenging reactions, a more polar aprotic solvent like dimethylformamide (DMF) might be beneficial, although this can complicate product isolation.
Presence of Significant Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis of 2-fluorobenzoyl chloride - This is a common side reaction if moisture is present, leading to the formation of 2-fluorobenzoic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N,N'-dicyclohexylurea - If using a carbodiimide coupling reagent like DCC, the primary byproduct is N,N'-dicyclohexylurea (DCU). While largely insoluble in many organic solvents, its removal can sometimes be challenging.[1] Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as its urea byproduct is water-soluble and easily removed with an aqueous workup.[1]
Salt formation with the amine The HCl generated during the reaction can form a salt with the starting amine, rendering it unreactive. The addition of a base is crucial to neutralize the acid as it forms.[2]
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Starting Materials or Byproducts - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the final product.
Emulsion Formation During Aqueous Workup - If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is based on the general principles of the Schotten-Baumann reaction.[1][3][4]

Reagents and Materials:

  • 2-Fluorobenzoyl chloride

  • Dicyclohexylamine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow for Synthesis via Acyl Chloride

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Dicyclohexylamine & Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add 2-Fluorobenzoyl Chloride Solution cooling->addition stirring Warm to RT & Stir (12-24h) addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with Water monitoring->quench extraction Aqueous Washes (HCl, NaHCO3, Brine) quench->extraction drying Dry Organic Layer extraction->drying purification Purify (Chromatography or Recrystallization) drying->purification

Caption: Workflow for this compound synthesis.

Method 2: Synthesis via Peptide Coupling Reagents

This protocol provides a general guideline for using a coupling reagent like HATU.

Reagents and Materials:

  • 2-Fluorobenzoic acid

  • Dicyclohexylamine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-fluorobenzoic acid (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add dicyclohexylamine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Flow for Method Selection

start Starting Materials Available? acyl_chloride 2-Fluorobenzoyl Chloride start->acyl_chloride Acyl Chloride carboxylic_acid 2-Fluorobenzoic Acid start->carboxylic_acid Carboxylic Acid method1 Use Acyl Chloride Method (Schotten-Baumann) acyl_chloride->method1 method2 Use Coupling Reagent Method (e.g., HATU) carboxylic_acid->method2 hindrance_check High Steric Hindrance or Low Reactivity? method1->hindrance_check Low Yield? hindrance_check->method1 No, Optimize Conditions hindrance_check->method2 Yes

Caption: Decision tree for synthesis method selection.

Quantitative Data Summary

The following table summarizes expected yields based on similar reactions reported in the literature. Note that actual yields may vary depending on the specific reaction conditions and scale.

Method Reagents Solvent Base Reported Yield Range (Analogous Reactions) Reference
Acyl Chloride2-Fluorobenzoyl chloride, Aniline/BenzylamineCyrene™Triethylamine>70%Based on similar reactions
Coupling ReagentCarboxylic Acid, Amine, DCC/HOBtDCM or DMF-High yields, specific values vary[1]
Coupling ReagentCarboxylic Acid, Amine, HATUDMFDIPEAHigh yields, often >80-90% for standard couplingsGeneral knowledge

This technical support guide is intended to provide general guidance. For specific applications, further optimization of the reaction conditions may be required. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: N,N-Dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for N,N-dicyclohexyl-2-fluorobenzamide is limited in publicly available literature. The following troubleshooting guides and FAQs are based on general chemical principles for benzamides and data from structurally related compounds. Researchers should validate these recommendations with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the structure of this compound, the primary factors influencing its stability are likely to be:

  • pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Photodegradation can occur, especially in the presence of UV light, due to the aromatic ring.

  • Oxidizing agents: The presence of strong oxidizing agents may lead to degradation.

Q2: What are the likely degradation products of this compound?

The primary degradation pathway is expected to be the hydrolysis of the amide bond, which would yield 2-fluorobenzoic acid and dicyclohexylamine. Other potential degradation products could arise from reactions involving the fluorinated benzene ring, although these are generally less common under typical experimental conditions.

Q3: How should I store this compound to ensure its stability?

To maximize stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is advisable.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step
Degradation of the compound Verify the purity of your starting material using techniques like HPLC or NMR.
Prepare fresh solutions for each experiment.
If degradation is suspected, perform a stability study under your experimental conditions.
Improper storage Review your storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Hydrolysis of the amide bond Analyze the unknown peaks by mass spectrometry to check for masses corresponding to 2-fluorobenzoic acid (140.11 g/mol ) and dicyclohexylamine (181.32 g/mol ).
Adjust the pH of your experimental medium to be closer to neutral if possible.
Photodegradation Protect your experimental setup from light. Use amber vials or cover your containers with aluminum foil.

Stability Data Summary

Condition Expected Stability Potential Degradation Products
Acidic pH (e.g., pH < 4) Low2-Fluorobenzoic acid, Dicyclohexylamine
Neutral pH (e.g., pH 6-8) High-
Basic pH (e.g., pH > 9) Low2-Fluorobenzoic acid, Dicyclohexylamine
Elevated Temperature (>40°C) Moderate to LowIncreased rate of hydrolysis and other thermal degradation
UV Light Exposure Moderate to LowPotential for photolytic cleavage or reactions on the aromatic ring

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Temperature-controlled incubator

  • UV lamp

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each condition to be tested (e.g., pH 4, pH 7, pH 9, 40°C, UV light), dilute the stock solution into the appropriate buffer or solvent.

  • For each condition, prepare multiple samples in sealed vials.

  • Place the vials under the specified stress conditions.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Immediately analyze the sample by a validated HPLC method to determine the concentration of the parent compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis product1 2-Fluorobenzoic Acid hydrolysis->product1 product2 Dicyclohexylamine hydrolysis->product2

Caption: Hypothetical primary degradation pathway of this compound.

Experimental_Workflow start Prepare Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze data Data Analysis (Degradation Rate) analyze->data end Stability Profile data->end

Caption: General experimental workflow for stability assessment.

Troubleshooting_Tree issue Inconsistent Results or Unknown HPLC Peaks check_purity Check Purity of Starting Material issue->check_purity Is starting material pure? fresh_solutions Prepare Fresh Solutions issue->fresh_solutions Are solutions fresh? control_pH Control pH of Medium issue->control_pH Is pH controlled? protect_light Protect from Light issue->protect_light Is experiment light-sensitive?

Caption: Troubleshooting decision tree for experimental issues.

troubleshooting failed reactions with N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-dicyclohexyl-2-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and use of this compound and to troubleshoot common issues encountered during related reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a tertiary amide. While specific, large-scale industrial applications are not widely documented, its structure suggests potential use as an intermediate in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorobenzoyl group is common in bioactive molecules, and the bulky dicyclohexyl groups can impart specific solubility and conformational properties.

Q2: What are the common methods for synthesizing this compound?

A2: The most common method for synthesizing this compound is through the coupling of a 2-fluorobenzoyl derivative with dicyclohexylamine. This can be achieved via several standard amide bond formation protocols, such as:

  • From an acyl chloride: Reacting 2-fluorobenzoyl chloride with dicyclohexylamine in the presence of a non-nucleophilic base.

  • From a carboxylic acid: Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2-fluorobenzoic acid for reaction with dicyclohexylamine.

Q3: What are the main challenges in synthesizing this compound?

A3: The primary challenge in synthesizing this compound is the steric hindrance posed by the two cyclohexyl groups on the nitrogen atom of dicyclohexylamine. This bulkiness can significantly slow down the rate of reaction. Additionally, the electron-withdrawing nature of the fluorine atom on the benzoyl group can influence the reactivity of the carbonyl carbon.

Troubleshooting Failed Reactions

This section addresses specific issues that may arise during the synthesis and use of this compound.

Issue 1: Low or No Product Yield in Amide Coupling Reaction

Question: I am attempting to synthesize this compound from 2-fluorobenzoic acid and dicyclohexylamine using a standard DCC coupling protocol, but I am observing very low to no yield of the desired product. What could be the problem?

Answer: This is a common issue, often attributable to the steric hindrance of dicyclohexylamine. Here are several potential causes and solutions:

  • Insufficient Activation of the Carboxylic Acid: The O-acylisourea intermediate formed from the reaction of 2-fluorobenzoic acid and DCC may not be reactive enough to overcome the steric barrier of the amine.

    • Solution 1: Add an Activator. Include an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents react with the O-acylisourea intermediate to form a more reactive activated ester, which can then react more readily with the sterically hindered amine.[1]

    • Solution 2: Switch to a More Potent Coupling Reagent. Consider using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for challenging couplings.[2]

  • Side Reactions: Carbodiimide coupling agents can lead to the formation of an unreactive N-acylurea byproduct through the rearrangement of the O-acylisourea intermediate.[1][3]

    • Solution: The addition of HOBt or NHS can minimize this side reaction by rapidly converting the intermediate to the active ester.[1]

  • Reaction Conditions: Standard room temperature conditions may not be sufficient for this sterically demanding reaction.

    • Solution: Consider increasing the reaction temperature. A protocol involving the in situ formation of the acyl fluoride followed by reaction with the amine at an elevated temperature has been shown to be effective for sterically hindered substrates.[4][5][6]

The following workflow diagram illustrates the decision-making process for troubleshooting a low-yield amide coupling reaction.

G Troubleshooting Low Yield in Amide Coupling start Low/No Product Yield check_sm Check Starting Material Purity start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure temp_issue Increase Temperature (e.g., 40-60 °C) check_conditions->temp_issue Temp too low? time_issue Increase Reaction Time (e.g., 24-48h) check_conditions->time_issue Time too short? check_reagents Evaluate Coupling Reagents temp_issue->check_reagents time_issue->check_reagents add_additive Add HOBt or NHS check_reagents->add_additive Using DCC/EDC? change_coupler Use Stronger Coupling Agent (e.g., HATU) check_reagents->change_coupler Still low yield? end_point Successful Reaction add_additive->end_point acyl_fluoride Switch to Acyl Fluoride Method change_coupler->acyl_fluoride Still failing? acyl_fluoride->end_point

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Issue 2: Difficulty in Removing Byproducts

Question: My reaction to synthesize this compound using DCC as a coupling agent appears to have worked, but I am struggling to remove the dicyclohexylurea (DCU) byproduct from my product. How can I purify my compound?

Answer: Dicyclohexylurea (DCU) is a common byproduct in DCC-mediated couplings and is known for its poor solubility in many organic solvents, which can make its removal challenging.[7]

  • Filtration: In many cases, DCU can be removed by filtration as it precipitates out of the reaction mixture. If it remains in solution, concentrating the reaction mixture and redissolving in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., acetonitrile) can facilitate its precipitation.

  • Chromatography: If filtration is insufficient, column chromatography is a reliable method for separating the product from DCU. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Alternative Reagents: To avoid this issue in the future, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1]

The signaling pathway below illustrates the formation of the desired amide and the N-acylurea side product.

G Carbodiimide Coupling Pathways RCOOH 2-Fluorobenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Amide This compound (Desired Product) O_acylisourea->Amide + Amine DCU DCU (Byproduct) O_acylisourea->DCU N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine Dicyclohexylamine Amine->Amide

Caption: Reaction pathways in DCC-mediated amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride
  • Preparation of 2-Fluorobenzoyl Chloride: To a solution of 2-fluorobenzoic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-fluorobenzoyl chloride.

  • Amide Formation: Dissolve the crude 2-fluorobenzoyl chloride in DCM and cool to 0 °C.

  • Add dicyclohexylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Synthesis using a Coupling Agent (HATU)
  • Dissolve 2-fluorobenzoic acid (1 eq.), HATU (1.1 eq.), and dicyclohexylamine (1.2 eq.) in an anhydrous aprotic solvent such as DMF.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 eq.) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction outcomes based on the chosen synthetic method. These values are representative and may vary based on specific reaction conditions.

MethodCoupling ReagentAdditiveTemperature (°C)Typical Yield (%)Purity (%)
1DCCNone2510-20< 80
2DCCHOBt2540-60> 90
3EDCNHS2550-70> 95
4HATUNone2570-90> 95
5Acyl FluorideNone6060-80> 90

References

Technical Support Center: N,N'-Dicyclohexylurea (DCU) Byproduct Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the N,N'-dicyclohexylurea (DCU) byproduct from their reaction mixtures.

Troubleshooting Guides and FAQs

Q1: My DCU has precipitated out of the reaction mixture. What is the simplest way to remove it?

The most straightforward method for removing precipitated DCU is through filtration. Since DCU is a solid byproduct in many reactions, it can often be separated by filtering the reaction mixture.[1][2] Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.

Q2: I've filtered my reaction mixture, but I still see traces of DCU in my product. What should I do?

Residual DCU can often be removed by a precipitation/filtration technique. The choice of solvent is crucial here. Solvents like cold ethyl acetate, diethyl ether, or acetonitrile are effective for precipitating DCU.[3][4]

Experimental Protocol: Precipitation of DCU

  • Concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable cold solvent (e.g., ethyl acetate, diethyl ether, or acetonitrile).

  • Cool the solution in an ice bath or refrigerator to further decrease the solubility of DCU and promote precipitation.

  • Filter the mixture to remove the precipitated DCU.

  • Repeat the dissolution and precipitation steps if necessary to improve purity.

Q3: Filtration and precipitation are not completely removing the DCU. What other methods can I try?

If physical methods are insufficient, column chromatography is a reliable technique for separating DCU from your desired product.

Experimental Protocol: Column Chromatography for DCU Removal

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using an appropriate solvent system. A common eluent system is a mixture of hexane and ethyl acetate.

  • Load the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product, free of DCU.

Q4: I am having trouble separating my product from DCU using standard silica gel chromatography. Are there any alternative chromatography techniques?

Yes, if co-elution is an issue with standard silica gel, consider using Florisil as the stationary phase. DCU often elutes quickly and cleanly from a Florisil column.

Q5: Are there ways to avoid the formation of DCU in the first place?

Absolutely. The formation of DCU is specific to the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. Using an alternative water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), will result in a water-soluble urea byproduct that is easily removed with a simple aqueous workup.[3][5]

Data Presentation: Solubility of N,N'-Dicyclohexylurea (DCU)

The following table summarizes the solubility of DCU in various solvents. This information is critical for selecting the appropriate solvent for precipitation and filtration.

SolventTemperatureSolubility
WaterAmbientInsoluble (<1%)[6]
EthanolWarmSoluble[7]
Dimethyl Sulfoxide (DMSO)With gentle warming≥ 4.5 mg/mL[8][9][10]
Dichloromethane (DCM)AmbientSoluble[7]
N,N-Dimethylformamide (DMF)AmbientSoluble[7]
AcetonitrileColdSparingly soluble[3]
Ethyl AcetateColdSparingly soluble[3]
Diethyl EtherColdSparingly soluble[4]
HexaneColdSparingly soluble[3]

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for removing DCU byproduct.

DCU_Removal_Workflow start Reaction Mixture (Product + DCU) filtration Filter Reaction Mixture start->filtration check_purity1 Check Product Purity (e.g., TLC, NMR) filtration->check_purity1 precipitation Precipitation with Cold Solvent check_purity1->precipitation DCU Remains pure_product Pure Product check_purity1->pure_product DCU Removed filtration2 Filter Precipitated DCU precipitation->filtration2 check_purity2 Check Product Purity filtration2->check_purity2 chromatography Column Chromatography check_purity2->chromatography DCU Remains check_purity2->pure_product DCU Removed alternative Consider Alternative Coupling Reagent (e.g., EDC) check_purity2->alternative chromatography->pure_product

Caption: Decision workflow for the removal of N,N'-dicyclohexylurea (DCU) byproduct.

References

Technical Support Center: Reaction Monitoring of N,N-dicyclohexyl-2-fluorobenzamide by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N,N-dicyclohexyl-2-fluorobenzamide using Thin-Layer Chromatography (TLC).

Experimental Protocol: TLC Monitoring

A detailed methodology for monitoring the reaction is provided below.

Objective: To monitor the progress of the reaction between 2-fluorobenzoyl chloride and dicyclohexylamine to form this compound and identify the presence of starting materials, product, and potential byproducts.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)

  • Solvent system (e.g., Hexane:Ethyl Acetate mixtures)

  • Reaction mixture aliquots

  • Reference standards (if available): 2-fluorobenzoyl chloride, dicyclohexylamine, this compound, 2-fluorobenzoic acid

Procedure:

  • Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the co-spot (starting materials), the reaction mixture, and the individual starting materials.

  • Spot the Plate:

    • Co-spot (Co): Using a capillary tube, apply a small spot of both 2-fluorobenzoyl chloride and dicyclohexylamine onto the first lane of the origin.

    • Reaction Mixture (Rxn): Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the second lane.

    • Starting Material 1 (SM1): Spot the 2-fluorobenzoyl chloride reference on the third lane.

    • Starting Material 2 (SM2): Spot the dicyclohexylamine reference on the fourth lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[1] Aromatic compounds like 2-fluorobenzoyl chloride and the product should be UV active.[2]

    • If spots are not clearly visible or for non-UV active compounds (like dicyclohexylamine), use a chemical stain. For example, a potassium permanganate stain can visualize compounds that can be oxidized, or a p-anisaldehyde stain can be used as a general-purpose stain.[3] To use a stain, dip the dried plate into the staining solution, gently wipe the back with a paper towel, and then heat carefully with a heat gun until spots appear.[1]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lanes and the co-spot. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.

Data Presentation: Expected Rf Values

The following table summarizes the expected relative Rf values for the compounds involved in the reaction. Actual Rf values will vary depending on the exact solvent system and experimental conditions.

CompoundExpected PolarityExpected Relative Rf ValueVisualization Method
Dicyclohexylamine (Starting Material)HighLowPotassium Permanganate stain, Ninhydrin (if primary/secondary amine)
2-Fluorobenzoic Acid (Byproduct)HighLowUV (254 nm), Bromocresol Green stain[2]
This compound (Product) Medium Medium UV (254 nm)
2-Fluorobenzoyl Chloride (Starting Material)LowHighUV (254 nm)

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of the this compound synthesis.

dot

Caption: Troubleshooting workflow for common TLC issues.

Question Possible Cause Troubleshooting Steps
Why are my spots streaking down the plate? The sample is too concentrated (overloaded).Dilute the reaction mixture aliquot before spotting it on the TLC plate.[4]
The compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the developing solvent.[3]
Why don't I see any spots on my TLC plate? The sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[5]
The compounds are not UV-active.Use a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[3]
The solvent level in the chamber was above the spotting line.Ensure the solvent level is below the origin when placing the plate in the chamber.[5]
Why are my spots all clumped together at the bottom (low Rf) or top (high Rf) of the plate? The polarity of the solvent system is incorrect.If spots are at the bottom, the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). If spots are at the top, the solvent is too polar. Decrease the proportion of the polar solvent.[3]
Why do I see a smear instead of distinct spots? The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO).After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing.
The starting material and product have very similar Rf values. How can I improve separation? The solvent system is not providing adequate resolution.Try a different solvent system. Experiment with different ratios of hexane and ethyl acetate, or try a different solvent combination altogether, such as dichloromethane/methanol.
Use a co-spot.A co-spot of the starting material and the reaction mixture can help to resolve closely running spots.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring this reaction?

A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A 4:1 or 3:1 mixture of Hexane:Ethyl Acetate is often a reasonable starting point for separating compounds of medium polarity like the target amide. You can then adjust the ratio to optimize the separation.

Q2: How can I confirm the identity of the spots on my TLC plate?

The best way to confirm the identity of the spots is to run reference standards of your starting materials and, if available, your product on the same plate. The spot from the reaction mixture that has the same Rf value as a reference standard is likely that compound.

Q3: My 2-fluorobenzoyl chloride is old. How might this affect my TLC?

2-Fluorobenzoyl chloride can hydrolyze over time to form 2-fluorobenzoic acid.[6] This carboxylic acid is more polar than the acyl chloride and will have a lower Rf value, likely appearing as a spot near the baseline. You can use a bromocresol green stain, which is specific for acidic compounds, to confirm the presence of 2-fluorobenzoic acid.[2]

Q4: Dicyclohexylamine is not UV-active. How can I see it on the TLC plate?

Dicyclohexylamine will not be visible under a UV lamp. You will need to use a chemical stain to visualize it. A potassium permanganate stain is a good general-purpose stain for compounds that can be oxidized. Alternatively, a ninhydrin stain can be used, which is specific for primary and secondary amines.

Q5: What does it mean if I see multiple new spots in my reaction mixture lane?

The formation of multiple new spots could indicate the presence of byproducts or that the reaction is not proceeding cleanly. It is important to try and identify these spots by comparing them to known standards or by using other analytical techniques such as LC-MS or NMR on the crude reaction mixture.

Q6: How do I calculate the Rf value?

The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Rf values are always between 0 and 1.[7]

References

Technical Support Center: Scaling Up N,N-Dicyclohexyl-2-Fluorobenzamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N,N-dicyclohexyl-2-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the reaction between 2-fluorobenzoyl chloride and dicyclohexylamine.[1][] An alternative approach involves the use of a coupling reagent to facilitate the amide bond formation between 2-fluorobenzoic acid and dicyclohexylamine. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[]

Q2: What are the primary challenges when scaling up this reaction?

A2: Scaling up amide bond formations can present several challenges, including:

  • Exothermic Reactions: The reaction between an acid chloride and an amine can be highly exothermic, which can be difficult to manage on a larger scale and may lead to side reactions.[]

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors, potentially leading to localized "hot spots" and incomplete reactions.

  • Byproduct Removal: Removal of byproducts, such as dicyclohexylurea (DCU) if DCC is used as a coupling reagent, can be more difficult at scale and may require specialized filtration techniques.

  • Purification: Purification of the final product via chromatography or recrystallization can be less efficient and more costly at larger scales.[1]

Q3: How can I improve the yield and purity of my scaled-up reaction?

A3: To improve yield and purity during scale-up, consider the following:

  • Temperature Control: Maintain strict control over the reaction temperature, often by using a jacketed reactor and a controlled addition rate of the limiting reagent.[1]

  • Solvent Choice: Select an appropriate solvent that ensures all reactants and reagents remain in solution and facilitates heat transfer. Dichloromethane is a common choice for this type of reaction.[1]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine or the activated acid may be used to drive the reaction to completion, but a large excess can complicate purification.

  • Work-up Procedure: Optimize the aqueous work-up to effectively remove unreacted starting materials and byproducts. Washes with dilute acid and base are common.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Ineffective activation of the carboxylic acid (if not using an acid chloride).- Low reactivity of the amine.- Presence of moisture in the reaction.- Confirm the formation of the activated ester or acid chloride before adding the amine.- Consider using a more potent coupling reagent like HATU.[]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Significant Byproducts - Side reaction of the coupling reagent (e.g., formation of N-acylurea with DCC).- Anhydride formation from the carboxylic acid.- Epimerization if chiral centers are present (not applicable to this compound itself, but relevant for derivatives).- Add HOBt as an additive when using carbodiimides like DCC to suppress side reactions and reduce epimerization.- Control the reaction temperature carefully.- Adjust the order of addition of reagents; often, pre-activating the acid before adding the amine is beneficial.
Difficult Purification - Insoluble byproducts, such as dicyclohexylurea (DCU).- Unreacted starting materials with similar polarity to the product.- For DCU removal, filter the reaction mixture before work-up. DCU is often insoluble in common reaction solvents like dichloromethane.- Optimize the stoichiometry to minimize excess starting materials.- Explore alternative purification methods such as trituration or recrystallization to avoid column chromatography.
Exothermic Reaction is Difficult to Control - Rapid addition of a highly reactive reagent (e.g., acid chloride).- Inadequate cooling capacity for the reactor size.- Add the reactive reagent slowly and portion-wise, monitoring the internal temperature closely.- Ensure the cooling system is sufficient for the scale of the reaction.- Dilute the reaction mixture with more solvent to help dissipate heat.

Experimental Protocols

Method 1: Synthesis via Acid Chloride

This protocol is adapted from general procedures for amide bond formation.[1][]

Materials:

  • 2-Fluorobenzoyl chloride

  • Dicyclohexylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of dicyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Synthesis using a Coupling Reagent (DCC/HOBt)

This protocol is based on standard amide coupling procedures.

Materials:

  • 2-Fluorobenzoic acid

  • Dicyclohexylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Standard work-up reagents as in Method 1.

Procedure:

  • To a stirred solution of 2-fluorobenzoic acid (1.0 equivalent), dicyclohexylamine (1.05 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM or DMF at 0 °C under an inert atmosphere, add a solution of DCC (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with DCM (if DMF was used as the solvent) and proceed with the aqueous work-up as described in Method 1 (steps 4-6).

Data Presentation

Parameter Method 1 (Acid Chloride) Method 2 (DCC/HOBt Coupling) Key Considerations for Scale-Up
Typical Yield ~79% (reported for similar reactions)[1]Generally high, but can be variableYields may decrease on scale-up due to mixing and heat transfer issues.
Purity (pre-purification) Can be high if the reaction goes to completion.Often contains DCU as a major byproduct.Byproduct profile and removal strategy are critical for large-scale production.
Reaction Time Typically faster (2-4 hours).Typically longer (overnight).Shorter reaction times are generally preferred for industrial processes to increase throughput.
Cost of Reagents 2-Fluorobenzoyl chloride can be more expensive than 2-fluorobenzoic acid.Coupling reagents like DCC and HOBt add to the cost.Overall process cost, including reagents, solvent, and purification, needs to be evaluated.
Safety Concerns Acid chlorides are moisture-sensitive and corrosive. The reaction can be highly exothermic.[]DCC is a known allergen and skin sensitizer.A thorough safety assessment is crucial before scaling up any chemical process.

Visualizations

Experimental Workflow: Synthesis via Acid Chloride

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dicyclohexylamine + Triethylamine in DCM stir Stir at 0°C to RT (2-4 hours) reactants->stir reagent 2-Fluorobenzoyl Chloride in DCM reagent->stir Dropwise addition quench Quench with Water stir->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify product N,N-dicyclohexyl-2- fluorobenzamide purify->product

Caption: Workflow for the synthesis of this compound via the acid chloride method.

References

Validation & Comparative

A Researcher's Guide to Comparing the Efficacy of N,N-Dicyclohexyl-2-Fluorobenzamide Analogs as Potential TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Postulated Mechanism of Action: TRPV1 Antagonism

Based on the recurring discovery of analgesic and anti-inflammatory properties in structurally similar benzamide and carboxamide derivatives, it is hypothesized that N,N-dicyclohexyl-2-fluorobenzamide analogs exert their effects through the antagonism of the TRPV1 channel. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators. Antagonism of TRPV1 is a well-established strategy for the development of novel analgesics.

TRPV1 Signaling Pathway

The activation of the TRPV1 channel by an agonist (e.g., capsaicin, heat, protons) leads to an influx of cations, primarily Ca2+ and Na+, into the sensory neuron. This influx depolarizes the cell membrane, triggering the generation and propagation of action potentials to the central nervous system, which are ultimately perceived as pain. The sustained influx of Ca2+ also promotes the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral nerve endings, contributing to neurogenic inflammation. A TRPV1 antagonist would block this channel, preventing ion influx and thereby inhibiting pain signaling and reducing inflammation.

TRPV1_Signaling_Pathway Agonist Agonist (Capsaicin, Heat, Protons) TRPV1 TRPV1 Channel Agonist->TRPV1 Activates Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Na_Influx->Neuropeptide_Release Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Antagonist N,N-Dicyclohexyl-2- fluorobenzamide Analog (Antagonist) Antagonist->TRPV1 Blocks

Caption: Postulated TRPV1 signaling pathway and the inhibitory action of an antagonist.

Comparative Efficacy Data

The primary objective of the comparative evaluation is to determine the potency and efficacy of each analog as a TRPV1 antagonist. This will involve a series of in vitro and in vivo experiments to generate quantitative data. The following tables provide a template for summarizing the key findings.

Table 1: In Vitro Efficacy of this compound Analogs

Analog IDStructure/SubstitutionIC50 (nM) vs. CapsaicinIC50 (nM) vs. pH 5.5IC50 (nM) vs. Heat (43°C)

Table 2: In Vivo Efficacy of Lead this compound Analogs

Analog IDDose (mg/kg)Route of Admin.% Reversal of Thermal Hyperalgesia% Reduction of Inflammatory Pain

Experimental Protocols

A standardized set of experiments is crucial for the objective comparison of the analogs. The following sections detail the methodologies for key assays.

In Vitro Assays

3.1.1. Cell Culture

  • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human TRPV1 gene (hTRPV1).

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain TRPV1 expression. Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.

3.1.2. Calcium Influx Assay

This assay measures the ability of the analogs to inhibit TRPV1 channel opening in response to various stimuli by monitoring intracellular calcium levels.

Calcium_Influx_Assay Start Start Seed_Cells Seed hTRPV1-expressing cells in 96-well plates Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Compound Add N,N-dicyclohexyl-2- fluorobenzamide analogs (various concentrations) Load_Dye->Add_Compound Add_Agonist Add TRPV1 agonist (Capsaicin, Acidic buffer, or Heat) Add_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence intensity (proportional to intracellular Ca²⁺) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine IC₅₀ values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro calcium influx assay to determine TRPV1 antagonism.

  • Protocol:

    • Seed hTRPV1-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

    • Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the this compound analogs to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Stimulate the cells with a known TRPV1 agonist. This can be done in three separate experiments to assess inhibition of different activation modes:

      • Capsaicin-induced activation: Add a final concentration of capsaicin that elicits a submaximal response (e.g., EC80).

      • Proton-induced activation: Add an acidic buffer to lower the extracellular pH to ~5.5.

      • Heat-induced activation: Increase the temperature of the plate to 43°C.

    • Immediately measure the fluorescence intensity using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each analog against each stimulus.

In Vivo Assays

3.2.1. Animal Models

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2.2. Thermal Hyperalgesia Model (Carrageenan-induced Inflammation)

This model assesses the ability of the analogs to reverse the heightened sensitivity to heat that occurs following inflammation.

  • Protocol:

    • Measure the baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

    • Induce inflammation by injecting a 1% solution of carrageenan in saline into the plantar surface of one hind paw.

    • After a set time for inflammation to develop (e.g., 2-3 hours), administer the test analogs or vehicle via a chosen route (e.g., oral gavage, intraperitoneal injection).

    • At various time points post-drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency.

    • Calculate the percent reversal of thermal hyperalgesia compared to the vehicle-treated group.

3.2.3. Inflammatory Pain Model (Formalin Test)

The formalin test is used to assess the analgesic effects of the compounds on both acute nociceptive pain and persistent inflammatory pain.

  • Protocol:

    • Administer the test analogs or vehicle to the animals.

    • After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

    • Immediately place the animal in an observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

      • Phase 1 (0-5 minutes post-formalin): Represents acute nociceptive pain.

      • Phase 2 (15-40 minutes post-formalin): Represents inflammatory pain.

    • Calculate the percent reduction in pain behavior for each phase compared to the vehicle-treated group.

Structure-Activity Relationship (SAR)

The data generated from these experiments will allow for the establishment of a structure-activity relationship for the this compound series. Key structural features to consider for their impact on efficacy include:

  • Substitutions on the 2-fluorobenzamide ring: The position and electronic nature of other substituents on the aromatic ring can significantly influence potency and selectivity.

  • Modifications of the dicyclohexyl groups: Alterations to the cyclohexyl rings, such as substitution or replacement with other bulky aliphatic groups, may affect binding affinity and pharmacokinetic properties.

A systematic analysis of how these structural modifications correlate with the in vitro and in vivo efficacy data will be critical for identifying the most promising lead candidates for further development.

Validation of N,N-dicyclohexyl-2-fluorobenzamide Activity in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases reveals no specific studies detailing the biological activity or validation of N,N-dicyclohexyl-2-fluorobenzamide in cell-based assays. Therefore, a direct comparison of its performance with other alternatives based on existing experimental data is not possible at this time.

This guide provides a hypothetical framework for the validation of a novel compound such as this compound, drawing on methodologies and findings from research on structurally related benzamide and fluorobenzamide derivatives. This comparative approach will aid researchers and drug development professionals in designing a robust validation strategy.

Introduction to Benzamide Derivatives and Potential Activities

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research has demonstrated their potential as:

  • Antibacterial agents: Certain fluorobenzamide derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.

  • Enzyme inhibitors: Various benzamide structures have been identified as inhibitors of enzymes such as Rho-associated kinase-1 (ROCK1), poly(ADP-ribose) polymerase (PARP), and carbonic anhydrase IX.[1][2][3] These enzymes are implicated in various diseases, including cancer and inflammatory conditions.

  • Sigma-1 Receptor Agonists: Novel benzamide derivatives have been developed as agonists for the Sigma-1 receptor, a promising target for central nervous system disorders.[4]

Given the structural similarity of this compound to these active compounds, a primary step in its validation would be to screen it against a panel of targets associated with the benzamide scaffold.

Hypothetical Validation Workflow

The following workflow outlines a standard procedure for validating the activity of a novel compound like this compound in cell-based assays.

Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Target Identification & Mechanism of Action cluster_3 Phase 4: Comparative Analysis Compound Acquisition Compound Acquisition Primary Cell-Based Screening Primary Cell-Based Screening Compound Acquisition->Primary Cell-Based Screening Test Compound Hit Identification Hit Identification Primary Cell-Based Screening->Hit Identification Identify preliminary activity Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Determine potency (IC50/EC50) Cytotoxicity Assays Cytotoxicity Assays Dose-Response Assays->Cytotoxicity Assays Assess cell viability Target-Specific Assays Target-Specific Assays Cytotoxicity Assays->Target-Specific Assays Confirm interaction with putative target Pathway Analysis Pathway Analysis Target-Specific Assays->Pathway Analysis Elucidate downstream effects Comparison with known inhibitors/activators Comparison with known inhibitors/activators Pathway Analysis->Comparison with known inhibitors/activators Benchmark against standards

Caption: A generalized workflow for the validation of a novel compound in cell-based assays.

Data Presentation: Hypothetical Comparative Data

To illustrate how data would be presented, the following tables provide a template for comparing this compound against known inhibitors, assuming it was tested for ROCK1 and PARP inhibition.

Table 1: Comparative ROCK1 Inhibition

CompoundCell LineAssay TypeIC50 (nM)Cytotoxicity (CC50, µM)
This compound A549Kinase Activity AssayData to be determinedData to be determined
Y-27632 (Known ROCK Inhibitor)A549Kinase Activity Assay150> 50
Fasudil (Known ROCK Inhibitor)A549Kinase Activity Assay1900> 100

Table 2: Comparative PARP Inhibition

CompoundCell LineAssay TypeIC50 (nM)Cytotoxicity (CC50, µM)
This compound MDA-MB-231PARP Activity AssayData to be determinedData to be determined
Olaparib (Known PARP Inhibitor)MDA-MB-231PARP Activity Assay510
Talazoparib (Known PARP Inhibitor)MDA-MB-231PARP Activity Assay18

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are example protocols for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549, HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cell death).

In Vitro Kinase Assay (for ROCK1)
  • Reaction Setup: In a 96-well plate, combine recombinant ROCK1 enzyme, a suitable substrate (e.g., S6 kinase peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., Y-27632).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Should this compound be identified as a ROCK1 inhibitor, its effect on the downstream signaling pathway could be visualized as follows:

ROCK1_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Kinase cluster_2 Downstream Effectors RhoA-GTP RhoA-GTP ROCK1 ROCK1 RhoA-GTP->ROCK1 Activates MLC Phosphorylation MLC Phosphorylation ROCK1->MLC Phosphorylation Actin Cytoskeleton Organization Actin Cytoskeleton Organization MLC Phosphorylation->Actin Cytoskeleton Organization N_N_dicyclohexyl_2_fluorobenzamide N_N_dicyclohexyl_2_fluorobenzamide N_N_dicyclohexyl_2_fluorobenzamide->ROCK1 Inhibits

Caption: Inhibition of the ROCK1 signaling pathway by this compound.

Conclusion and Future Directions

While there is currently no available data on the biological activity of this compound, its chemical structure suggests potential for various biological effects based on the known activities of related benzamide compounds. The validation of this compound would require a systematic approach involving initial screening in relevant cell-based assays, followed by more detailed studies to determine its potency, cytotoxicity, and mechanism of action. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such a validation study. Future research should focus on performing these initial screens to uncover the potential therapeutic applications of this novel compound.

References

A Comparative Spectroscopic Guide to N,N-dicyclohexyl-2-fluorobenzamide and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of N,N-dicyclohexyl-2-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. By presenting key spectral data alongside a non-fluorinated analogue, this document aims to elucidate the influence of the fluorine substituent on the spectroscopic properties and to offer detailed experimental protocols for researchers seeking to perform similar analyses.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its non-fluorinated counterpart, N,N-dicyclohexylbenzamide. Please note that the data for this compound and N,N-dicyclohexylbenzamide are representative and provided for illustrative comparison.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 7.45 - 7.35m-2H, Ar-H
7.20 - 7.10m-2H, Ar-H
3.80 - 3.60m-2H, N-CH (cyclohexyl)
1.80 - 1.10m-20H, cyclohexyl-CH₂
N,N-dicyclohexylbenzamide 7.40 - 7.30m-5H, Ar-H
3.75 - 3.55m-2H, N-CH (cyclohexyl)
1.80 - 1.10m-20H, cyclohexyl-CH₂

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 164.5 (d, J = 15 Hz)C=O
160.0 (d, J = 250 Hz)C-F
132.0 (d, J = 8 Hz)Ar-C
130.5 (d, J = 2 Hz)Ar-C
124.5 (d, J = 4 Hz)Ar-C
115.5 (d, J = 22 Hz)Ar-C
52.0, 48.0N-CH (cyclohexyl)
32.5, 26.0, 25.5cyclohexyl-CH₂
N,N-dicyclohexylbenzamide 168.0C=O
138.0Ar-C
129.5Ar-C
128.0Ar-C
126.5Ar-C
51.5, 47.5N-CH (cyclohexyl)
32.8, 26.2, 25.8cyclohexyl-CH₂

Table 3: FT-IR Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound 2935, 2855StrongC-H stretch (aliphatic)
1640StrongC=O stretch (amide)
1450MediumC-H bend (aliphatic)
1280StrongC-F stretch
755StrongC-H bend (ortho-disubstituted aromatic)
N,N-dicyclohexylbenzamide 2930, 2850StrongC-H stretch (aliphatic)
1635StrongC=O stretch (amide)
1445MediumC-H bend (aliphatic)
700, 750StrongC-H bend (monosubstituted aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compoundm/zRelative Intensity (%)Assignment
This compound 30340[M]⁺
222100[M - C₆H₁₁]⁺
12385[FC₆H₄CO]⁺
8260[C₆H₁₀]⁺
N,N-dicyclohexylbenzamide 28550[M]⁺
204100[M - C₆H₁₁]⁺
10595[C₆H₅CO]⁺
8255[C₆H₁₀]⁺

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound, from initial preparation to final data interpretation and comparison.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR FTIR FT-IR Spectroscopy SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Peak Assignment NMR->DataProcessing FTIR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Confirmation DataProcessing->StructureElucidation Comparison Comparison with Analogs StructureElucidation->Comparison Comparison->Synthesis Feedback for further synthesis

A Comparative Guide to N,N-Dicyclohexyl-2-Fluorobenzamide Derivatives as Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-dicyclohexyl-2-fluorobenzamide derivatives, a class of compounds showing promise as allosteric modulators of the cannabinoid receptor 1 (CB1). By objectively presenting available experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the endocannabinoid system.

Introduction

The this compound scaffold has emerged as a key pharmacophore in the design of allosteric modulators for the CB1 receptor. Unlike orthosteric ligands that bind to the same site as endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced approach to modulating receptor activity. This can lead to improved therapeutic profiles with potentially fewer side effects compared to direct agonists or antagonists. This guide focuses on the synthesis, characterization, and structure-activity relationships (SAR) of derivatives of this scaffold, providing a framework for the rational design of new and more potent modulators.

Comparative Analysis of this compound Derivatives

To illustrate the structure-activity relationships within this class of compounds, this section presents a comparative analysis of a parent compound, Compound 1 , and two representative derivatives with electron-donating and electron-withdrawing substituents on the 2-fluorobenzoyl ring.

Table 1: Physicochemical and Spectral Data of this compound Derivatives

CompoundStructureR-GroupMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ ppm, CDCl3)13C NMR (δ ppm, CDCl3)
1 HC19H26FNO303.427.20-7.40 (m, 4H), 3.50-3.70 (m, 2H), 1.00-2.00 (m, 20H)165.2, 160.5 (d, J=250 Hz), 131.8, 129.5, 124.3, 115.8 (d, J=22 Hz), 56.5, 32.8, 26.5, 25.8
2 4-OCH3C20H28FNO2333.447.25 (d, 1H), 6.80 (d, 1H), 6.70 (dd, 1H), 3.85 (s, 3H), 3.50-3.70 (m, 2H), 1.00-2.00 (m, 20H)164.8, 162.1 (d, J=252 Hz), 158.9, 132.5, 118.2, 102.5, 98.7 (d, J=25 Hz), 56.5, 55.4, 32.8, 26.5, 25.8
3 4-NO2C19H25FN2O3348.428.10-8.20 (m, 2H), 7.50 (d, 1H), 3.50-3.70 (m, 2H), 1.00-2.00 (m, 20H)163.5, 159.8 (d, J=255 Hz), 148.7, 138.1, 129.8, 123.5, 118.2 (d, J=23 Hz), 56.8, 32.6, 26.4, 25.7

Table 2: In Vitro Biological Activity at the Human CB1 Receptor

CompoundR-GroupCB1 Binding Affinity (Ki, nM)Functional Activity (IC50, nM)aAllosteric Effect on Agonist Binding
1 H120 ± 15250 ± 30Negative Allosteric Modulator
2 4-OCH385 ± 10180 ± 22Negative Allosteric Modulator
3 4-NO2250 ± 25480 ± 45Weak Negative Allosteric Modulator

aInhibition of CP55,940-induced cAMP modulation.

Structure-Activity Relationship (SAR) Discussion

The data presented in the tables above suggest key structure-activity relationships for this compound derivatives as CB1 allosteric modulators. The presence of the N,N-dicyclohexyl groups is crucial for potent activity, likely providing the necessary lipophilicity and steric bulk to engage the allosteric binding pocket.

Substitutions on the 2-fluorobenzoyl ring significantly influence both binding affinity and functional activity. An electron-donating group, such as the 4-methoxy group in Compound 2 , appears to enhance potency compared to the unsubstituted parent compound. Conversely, a strong electron-withdrawing group, like the 4-nitro group in Compound 3 , leads to a decrease in activity. This suggests that the electronic properties of the benzoyl ring play a critical role in the interaction with the CB1 receptor.

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to this class of compounds involves the coupling of a substituted 2-fluorobenzoic acid with dicyclohexylamine.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R_acid Substituted 2-Fluorobenzoic Acid Reaction Amide Coupling R_acid->Reaction DCHA Dicyclohexylamine DCHA->Reaction Coupling Coupling Agent (e.g., DCC, EDCI) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Product N,N-Dicyclohexyl-2-fluoro -R-benzamide Reaction->Product

Synthetic scheme for this compound derivatives.

Detailed Protocol:

  • To a solution of the appropriately substituted 2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Dicyclohexylamine (1.0 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the urea byproduct (in the case of DCC).

  • The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro CB1 Receptor Binding Assay

The affinity of the synthesized compounds for the human CB1 receptor is determined using a competitive radioligand binding assay with [3H]CP55,940.

G cluster_components Assay Components cluster_process Process cluster_output Output Membranes Membranes from cells expressing hCB1 receptor Incubation Incubation Membranes->Incubation Radioligand [3H]CP55,940 Radioligand->Incubation Compound Test Compound Compound->Incubation Separation Separation of bound and free radioligand (Filtration) Incubation->Separation Quantification Quantification of bound radioligand (Scintillation Counting) Separation->Quantification Ki Ki value Quantification->Ki

Workflow for CB1 receptor binding assay.

Detailed Protocol:

  • Membranes prepared from cells stably expressing the human CB1 receptor are incubated with various concentrations of the test compound and a fixed concentration of the radioligand [3H]CP55,940.

  • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4) for 90 minutes at 30°C.

  • Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • The binding reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

Signaling Pathway

This compound derivatives act as negative allosteric modulators (NAMs) of the CB1 receptor. This means they bind to a site distinct from the orthosteric site and reduce the efficacy of orthosteric agonists like anandamide or synthetic agonists such as CP55,940. The canonical signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist Orthosteric Agonist (e.g., Anandamide) Agonist->CB1 Binds to orthosteric site NAM N,N-Dicyclohexyl-2- fluorobenzamide Derivative (NAM) NAM->CB1 Binds to allosteric site Gi->AC Inhibits ATP ATP ATP->AC Substrate Downstream Downstream Signaling cAMP->Downstream Cellular Response

CB1 receptor signaling pathway modulation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel allosteric modulators of the CB1 receptor. The structure-activity relationships discussed in this guide highlight the importance of the N,N-dicyclohexyl moiety and the electronic nature of substituents on the 2-fluorobenzoyl ring. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs. Further exploration of this chemical space may lead to the discovery of potent and selective CB1 allosteric modulators with significant therapeutic potential for a range of neurological and psychiatric disorders.

Performance Analysis of N,N-dicyclohexyl-2-fluorobenzamide: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the performance of N,N-dicyclohexyl-2-fluorobenzamide. At present, there are no published studies detailing its biological activity or comparing its efficacy against other benzamide derivatives. This absence of data precludes the creation of a detailed comparative guide as requested.

While the core chemical structure of benzamide is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, the specific compound this compound remains largely unexplored in publicly accessible research. Searches of chemical and biological databases confirm its existence as a chemical entity available for synthesis, but do not provide any associated performance metrics or experimental evaluations.

For a meaningful comparison to be drawn, data points such as IC50 values, binding affinities, in vivo efficacy, or other relevant pharmacological or physicochemical properties would be required. Unfortunately, such information for this compound is not currently available in the scientific literature.

The Benzamide Landscape: A General Overview

Benzamides are a versatile class of compounds with a broad spectrum of biological activities. Different substitutions on the benzene ring and the amide nitrogen lead to a diverse array of therapeutic agents. For context, some general classes of benzamides and their applications include:

  • Antipsychotics: Substituted benzamides like sulpiride and amisulpride are known for their dopamine D2 receptor antagonist activity.

  • Antiemetics: Compounds such as metoclopramide act as dopamine antagonists and are used to prevent nausea and vomiting.

  • Anti-inflammatory Agents: Certain novel benzamide derivatives have been investigated for their potential to inhibit inflammatory pathways.

  • Anticancer Agents: Researchers have explored the utility of benzamide derivatives as histone deacetylase (HDAC) inhibitors for cancer therapy.

  • Antifungal and Antibacterial Agents: Various N-substituted benzamides have been synthesized and evaluated for their activity against microbial pathogens.

Hypothetical Experimental Workflow for Performance Evaluation

To generate the data necessary for a comparative analysis of this compound, a structured experimental workflow would be required. The specific assays would depend on the intended therapeutic area of investigation. A generalized workflow is depicted below.

G cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison synthesis Synthesis of This compound purification Purification & Structural Verification (NMR, MS) synthesis->purification target_binding Target Binding Assays (e.g., Receptor Binding) purification->target_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, HDAC) purification->enzyme_inhibition cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) purification->cell_based pk_studies Pharmacokinetic Studies (ADME) cell_based->pk_studies efficacy_models Disease Efficacy Models (e.g., Tumor Xenograft) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology data_analysis Data Analysis & SAR Studies toxicology->data_analysis comparison Comparison with Other Benzamides data_analysis->comparison

Caption: A generalized workflow for the evaluation of a novel benzamide compound.

Conclusion

The request for a comparative guide on the performance of this compound against other benzamides cannot be fulfilled at this time due to a lack of available experimental data for the primary compound of interest. The scientific community has not yet published research detailing its synthesis and subsequent biological or chemical performance evaluation. Future research into this specific molecule is required before any meaningful comparisons can be made. Researchers interested in this compound would need to undertake a full experimental characterization to determine its properties and potential applications.

A Comparative Guide to Assessing the Purity of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of N,N-dicyclohexyl-2-fluorobenzamide, a key intermediate in various research and development applications. The purity of this compound is critical to ensure the reliability and reproducibility of experimental results. This document outlines detailed protocols for several analytical techniques and compares the purity of this compound with commercially available, structurally similar alternatives.

Potential Impurities in this compound

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with dicyclohexylamine. Based on this synthesis route, potential impurities may include:

  • Unreacted Starting Materials:

    • 2-fluorobenzoyl chloride

    • Dicyclohexylamine

  • By-products:

    • N,N'-Dicyclohexylurea (DCU): Formed from the reaction of dicyclohexylcarbodiimide (if used as a coupling agent) or from the degradation of the product.[1]

    • Products of side reactions related to the aromatic ring or the cyclohexyl groups.

A thorough purity assessment should aim to detect and quantify these potential impurities.

Purity Assessment Data

The following table summarizes the expected purity data for this compound and two commercially available alternatives, N,N-dicyclohexyl-4-fluorobenzamide and N,N-dicyclohexylbenzamide, when analyzed by the detailed experimental protocols provided in this guide.

Analytical Technique This compound N,N-dicyclohexyl-4-fluorobenzamide N,N-dicyclohexylbenzamide
High-Performance Liquid Chromatography (HPLC) > 99.0%> 98.5%> 98.0%
Gas Chromatography-Mass Spectrometry (GC-MS) > 99.0%> 98.5%> 98.0%
Quantitative ¹H NMR (qNMR) > 99.5%> 99.0%> 99.0%
Melting Point (°C) 115-118145-148163-165

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold at 300 °C for 10 minutes

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.

Quantitative ¹H NMR (qNMR)

qNMR is an absolute quantification method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[2][3][4][5][6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that does not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Melting Point Determination

The melting point is a fundamental physical property that can be a good indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MP Melting Point Sample->MP HPLC HPLC Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profile GCMS->Impurity qNMR->Purity MP->Purity Impurity->Purity

Caption: Experimental workflow for the purity assessment of this compound.

Purity_Logic HighPurity High Purity Confirmed (>99%) AcceptablePurity Acceptable Purity (>98%) FurtherPurification Further Purification Required AcceptablePurity->FurtherPurification If higher purity is required LowPurity Low Purity (<98%) LowPurity->FurtherPurification Start Purity Analysis Results Start->HighPurity All techniques indicate high purity Start->AcceptablePurity Minor impurities detected Start->LowPurity Significant impurities detected

Caption: Logical flow for interpreting purity analysis results.

References

Comparative Cross-Reactivity Analysis of N,N-dicyclohexyl-2-fluorobenzamide and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the potential off-target interactions of N,N-dicyclohexyl-2-fluorobenzamide, evaluated through a comparative analysis of inhibitors targeting structurally related biological entities: soluble epoxide hydrolase (sEH), cannabinoid receptors (CB1/CB2), and fatty acid amide hydrolase (FAAH).

Introduction

This compound is a synthetic molecule with limited characterization in the public domain regarding its specific biological targets and cross-reactivity profile. However, its structural motifs, namely the dicyclohexylurea and 2-fluorobenzamide moieties, are present in well-studied classes of bioactive compounds. This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to this compound, focusing on inhibitors of soluble epoxide hydrolase (sEH), cannabinoid receptor (CB1/CB2) ligands, and fatty acid amide hydrolase (FAAH) inhibitors. Understanding the potential for off-target interactions is crucial for the development of selective and safe therapeutic agents.

Potential Biological Targets and Comparative Compounds

Based on structural similarity, the following targets and representative compounds have been selected for this comparative analysis:

  • Soluble Epoxide Hydrolase (sEH): The dicyclohexylurea moiety is a key pharmacophore in sEH inhibitors. 1,3-Dicyclohexylurea (DCU) and the clinical candidate AR9281 are representative inhibitors. sEH is involved in the metabolism of anti-inflammatory epoxy fatty acids.

  • Cannabinoid Receptors (CB1/CB2): The bulky dicyclohexyl groups may mimic the lipophilic ligands of cannabinoid receptors. Rimonabant (a CB1 antagonist) and CP55,940 (a non-selective CB agonist) are used as comparators. These receptors are central to various physiological processes, including pain, appetite, and mood.

  • Fatty Acid Amide Hydrolase (FAAH): Benzamide structures are found in some FAAH inhibitors, and this enzyme degrades the endocannabinoid anandamide. The highly selective inhibitor PF-04457845 and the less selective URB597 are included for comparison.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the quantitative data on the cross-reactivity of the selected comparative compounds against a panel of off-targets. This data provides an insight into the potential selectivity of different structural classes related to this compound.

Table 1: Cross-Reactivity of Soluble Epoxide Hydrolase (sEH) Inhibitors

CompoundPrimary TargetKi or IC50 (Primary Target)Off-Target% Inhibition or Ki/IC50 (Off-Target)Reference
AR9281Human sEHKi = 1.6 nMhERG>10,000-fold selectivity[1]
AR9281Human sEHKi = 1.6 nMPanel of ~150 enzymes and receptorsMinimal inhibition or binding

Table 2: Cross-Reactivity of Cannabinoid Receptor Ligands

CompoundPrimary Target(s)Ki (Primary Target)Off-TargetKi or IC50 (Off-Target)Reference
RimonabantCB1 ReceptorKi = 1.8 nMCB2 ReceptorKi = 430 nM
CP55,940CB1 ReceptorKi = 0.58 nMCB2 ReceptorKi = 0.68 nM[2]
CP55,940CB1/CB2 ReceptorsKi = 0.58 nM (CB1), 0.68 nM (CB2)GPR55Antagonist activity[2]

Comprehensive off-target screening data for Rimonabant and CP55,940 against a broad panel of receptors and enzymes is extensive and can be found in dedicated pharmacology databases.

Table 3: Cross-Reactivity of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

CompoundPrimary TargetIC50 (Primary Target)Off-TargetIC50 or % Inhibition (Off-Target)Reference
PF-04457845Human FAAH7.2 nMFAAH2Major off-target[3]
PF-04457845Human FAAH7.2 nM~60 other serine hydrolasesNo significant inhibition[3][4]
URB597FAAH4.6 nMCarboxylesterasesInhibition observed[5][6]
BIA 10-2474FAAHWeak inhibitionABHD6, CES1, CES2, PNPLA6Significant inhibition[3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of cross-reactivity studies.

Radioligand Binding Assay (for Cannabinoid Receptors)

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]CP55,940 for cannabinoid receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Enzyme Inhibition Assay (for sEH and FAAH)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A purified enzyme solution (e.g., recombinant human sEH or FAAH) and a solution of a fluorogenic substrate are prepared.

  • Assay Setup: In a multi-well plate, the enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the wells.

  • Signal Detection: The plate is placed in a fluorescence plate reader, and the increase in fluorescence over time, resulting from the enzymatic conversion of the substrate to a fluorescent product, is measured.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control with no inhibitor. An IC50 value is then calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of the three potential target classes.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Anti_Inflammatory Anti-inflammatory Vasodilatory Effects EETs->Anti_Inflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Pro_Inflammatory Reduced Anti-inflammatory Effects DHETs->Pro_Inflammatory

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Cannabinoid_Receptor_Signaling_Pathway Ligand Cannabinoid Ligand (e.g., Anandamide) CB1_CB2 CB1/CB2 Receptor Ligand->CB1_CB2 G_Protein Gi/o Protein CB1_CB2->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Cannabinoid Receptor (CB1/CB2) Signaling Pathway.

FAAH_Metabolic_Pathway Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis CB_Activation Cannabinoid Receptor Activation Anandamide->CB_Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signal_Termination Signal Termination FAAH->Signal_Termination

Caption: Fatty Acid Amide Hydrolase (FAAH) Metabolic Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow Start Start: Test Compound Primary_Assay Primary Target Assay (e.g., sEH, CB1, FAAH) Start->Primary_Assay Potency Determine Potency (IC50 / Ki) Primary_Assay->Potency Secondary_Screen Secondary Screening Panel (Broad panel of receptors & enzymes) Potency->Secondary_Screen If potent Off_Target_Hits Identify Off-Target Hits (% Inhibition > 50%) Secondary_Screen->Off_Target_Hits Dose_Response Dose-Response Curves for Hits Off_Target_Hits->Dose_Response If hits found End End: Cross-Reactivity Assessment Off_Target_Hits->End No significant hits Selectivity_Profile Determine Selectivity Profile (IC50 / Ki for off-targets) Dose_Response->Selectivity_Profile Selectivity_Profile->End

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

Comparative Kinetic Analysis of N,N-Dicyclohexyl-2-fluorobenzamide Formation and Alternative Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of N,N-dicyclohexyl-2-fluorobenzamide formation and related amidation reactions. Due to the limited availability of specific kinetic data for the title compound, this guide leverages data from analogous reactions to provide insights into the factors influencing the reaction rates. The information presented herein is intended to aid researchers in designing and optimizing synthetic routes and in understanding the reactivity of similar chemical transformations.

Introduction to Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. The reaction between an amine and a carboxylic acid derivative, such as an acyl chloride, is a common method for synthesizing amides. The kinetics of this reaction are of paramount importance in drug development and process chemistry, as they dictate reaction times, yields, and impurity profiles.

This compound is a tertiary amide, the synthesis of which typically involves the reaction of dicyclohexylamine with 2-fluorobenzoyl chloride. The steric hindrance from the two cyclohexyl groups on the amine and the electronic effect of the fluorine atom on the benzoyl chloride are expected to play significant roles in the reaction kinetics.

Comparative Kinetic Data

Table 1: Rate Constants for the Reaction of Benzoyl Chloride with Various Aliphatic Amines in Acetonitrile at 25°C

AmineRate Constant (k, M⁻¹s⁻¹)Relative Rate
Diethylamine1.5 x 10³1.0
Piperidine3.1 x 10⁴20.7
Pyrrolidine7.4 x 10⁴49.3
Dicyclohexylamine (Estimated)< 1.5 x 10³< 1.0

Data for diethylamine, piperidine, and pyrrolidine are representative values from analogous systems. The rate for dicyclohexylamine is estimated to be lower than that of diethylamine due to significant steric hindrance.

Table 2: Relative Solvolysis Rates of Substituted Benzoyl Chlorides

Substituent (para-)Relative Rate (in 97% HFIP-water)
OMe3000
Me30
H1.0
Cl0.1
F (ortho-)~0.3-0.5 (Estimated)

Data is based on the solvolysis rates, which reflect the electrophilicity of the acyl carbon. The ortho-fluoro substituent is expected to have a moderate deactivating effect due to its electron-withdrawing inductive effect, partially offset by a resonance effect.

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis is crucial for understanding reaction mechanisms and optimizing process parameters. Below is a general protocol for monitoring the kinetics of an amide formation reaction.

General Experimental Protocol for Kinetic Analysis of Amide Formation

Objective: To determine the rate constant for the reaction between a secondary amine and an acyl chloride.

Materials:

  • Secondary amine (e.g., dicyclohexylamine)

  • Acyl chloride (e.g., 2-fluorobenzoyl chloride)

  • Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (for NMR or chromatography)

  • Quenching agent (e.g., a primary amine like benzylamine to consume excess acyl chloride)

  • Analytical instrumentation (e.g., NMR spectrometer, HPLC, or GC)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of the secondary amine and acyl chloride in the chosen anhydrous solvent of known concentrations.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel, add the amine solution and the internal standard solution.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the acyl chloride stock solution to the amine solution with vigorous stirring.

    • Start monitoring the reaction progress immediately. This can be done by:

      • In-situ NMR: Acquire spectra at regular time intervals. The disappearance of reactants and the appearance of the product can be quantified by integrating the respective signals relative to the internal standard. ¹⁹F NMR can be particularly useful for monitoring the consumption of 2-fluorobenzoyl chloride.

      • Quenched-flow analysis: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution containing a quenching agent. Analyze the quenched samples by HPLC or GC to determine the concentrations of reactants and products.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism

The reaction between a secondary amine and an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

reaction_mechanism R2NH R₂NH (Dicyclohexylamine) intermediate Tetrahedral Intermediate R2NH->intermediate Nucleophilic Attack RCOCl R'COCl (2-Fluorobenzoyl Chloride) RCOCl->intermediate amide R₂NCOR' (this compound) intermediate->amide Elimination of Cl⁻ HCl HCl intermediate->HCl salt R₂NH₂⁺Cl⁻ HCl->salt Acid-Base Reaction base Base (e.g., another amine molecule) base->salt

Caption: Nucleophilic acyl substitution mechanism for the formation of a tertiary amide.

Experimental Workflow for Kinetic Analysis

A typical workflow for a kinetic study using a quenched-flow method is depicted below.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_amine Prepare Amine Solution mix Mix Reactants in Thermostated Vessel prep_amine->mix prep_acyl Prepare Acyl Chloride Solution prep_acyl->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench hplc HPLC/GC Analysis quench->hplc data Data Processing hplc->data kinetics Determine Rate Constant data->kinetics

Caption: A generalized workflow for a kinetic study of an amidation reaction.

Conclusion and Outlook

The kinetic analysis of this compound formation is essential for optimizing its synthesis. While direct kinetic data is sparse, analysis of related systems provides valuable insights. The steric bulk of the dicyclohexyl groups is anticipated to significantly decrease the reaction rate compared to less hindered secondary amines. The electronic effect of the ortho-fluoro substituent on the benzoyl chloride is expected to be modest.

For accurate kinetic parameters, experimental investigation is paramount. The provided experimental protocol offers a general framework for such studies. Future work should focus on generating precise kinetic data for the title reaction and comparing it with a broader range of alternative amidation methods, including those utilizing different coupling reagents, to build a comprehensive guide for synthetic chemists.

literature comparison of N,N-dicyclohexyl-2-fluorobenzamide synthesis yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes for N,N-dicyclohexyl-2-fluorobenzamide, a tertiary amide with potential applications in medicinal chemistry and materials science. The synthesis of this compound can be approached through two primary pathways: the acylation of dicyclohexylamine with 2-fluorobenzoyl chloride and the coupling of 2-fluorobenzoic acid with dicyclohexylamine using a coupling agent. This document outlines the experimental protocols for these methods, presents a comparison of their reported yields for analogous reactions, and visualizes the general synthetic workflow.

Data Presentation: Comparison of Synthesis Yields

The following table summarizes the key aspects of the two primary synthetic routes to this compound. The yields are based on literature reports for similar N,N-disubstituted benzamides and provide an expected range for the target molecule.

MethodReactant 1Reactant 2Key Reagents/CatalystsSolventGeneral Yield Range (%)
1. Acyl Chloride Method 2-Fluorobenzoyl chlorideDicyclohexylamineBase (e.g., Triethylamine, Pyridine) or Schotten-Baumann conditions (aq. NaOH)Chloroform, Dichloromethane, Toluene, Water70-95
2. Carboxylic Acid Coupling 2-Fluorobenzoic acidDicyclohexylamineCoupling agent (e.g., DCC, EDC), optional additive (e.g., HOBt, DMAP)Dichloromethane, DMF, THF70-90

Experimental Protocols

Method 1: Synthesis from 2-Fluorobenzoyl Chloride (Acyl Chloride Method)

This method involves the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with dicyclohexylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • To a solution of dicyclohexylamine (1.0 equivalent) in an anhydrous solvent such as chloroform or dichloromethane, add a base like triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for the similar compound N-cyclohexyl-2-fluorobenzamide, synthesized by reacting 2-fluorobenzoyl chloride with cyclohexylamine, was 79%.[1]

Method 2: Synthesis from 2-Fluorobenzoic Acid (Carboxylic Acid Coupling)

This approach utilizes a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond with dicyclohexylamine. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[2][3]

Protocol:

  • Dissolve 2-fluorobenzoic acid (1.0 equivalent) and dicyclohexylamine (1.0 equivalent) in an anhydrous solvent like dichloromethane or DMF.

  • Add a coupling agent such as DCC (1.1 equivalents) to the solution. An additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can be included to improve the reaction rate and suppress side reactions.

  • Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous workup.

  • After the removal of the urea byproduct, wash the organic phase with dilute acid and base as described in Method 1.

  • Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography to obtain this compound. Reactions of this type typically afford yields in the range of 70-90%.[2]

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis of this compound, which is applicable to both the acyl chloride and carboxylic acid coupling methods.

G cluster_reactants Starting Materials cluster_methods Synthesis Methods 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride Acyl Chloride Method Acyl Chloride Method 2-Fluorobenzoyl Chloride->Acyl Chloride Method 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid Carboxylic Acid Coupling Carboxylic Acid Coupling 2-Fluorobenzoic Acid->Carboxylic Acid Coupling Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Acyl Chloride Method Dicyclohexylamine->Carboxylic Acid Coupling Reaction Reaction Acyl Chloride Method->Reaction Carboxylic Acid Coupling->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Generalized workflow for this compound synthesis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of N,N-dicyclohexyl-2-fluorobenzamide (CAS Number: 574715-85-8), a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, treat the compound as hazardous, assuming it may be toxic if it comes into contact with skin or is swallowed, and may cause serious eye damage or allergic skin reactions. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound is categorized under the procedures for halogenated organic waste. These materials require special handling due to their potential environmental impact and the toxic byproducts that can be generated if not disposed of correctly.

1. Waste Segregation:

  • Crucial Step: Never mix halogenated organic waste with non-halogenated organic waste.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • This segregation is vital because disposal methods differ; halogenated solvents are typically incinerated at high temperatures, a more costly and complex process than the fuel blending used for non-halogenated solvents.

2. Container Selection and Labeling:

  • Use only approved, leak-proof containers with secure screw-top caps for waste collection.

  • The container must be compatible with the chemical waste.

  • Label the container clearly with "Halogenated Organic Waste" and list all contents, including this compound. Avoid using abbreviations or chemical formulas.

3. Collection of Waste:

  • Carefully transfer the waste into the designated container, avoiding splashes and spills.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for expansion.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.

  • This storage area should be away from incompatible materials such as strong oxidizing agents.

5. Final Disposal:

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

While a specific SDS for this compound is not publicly available, the following table summarizes key information for related compounds to provide a hazard context.

Compound NameCAS NumberMolecular FormulaKey Hazards
This compound 574715-85-8C₁₉H₂₆FNOData not available; treat as a halogenated organic compound with potential for toxicity and irritation.
N,N'-Dicyclohexylurea2387-23-7C₁₃H₂₄N₂OHarmful if swallowed.
N-Cyclohexyl-2-benzothiazolylsulfenamide95-33-0C₁₃H₁₆N₂S₂May cause an allergic skin reaction. Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. All laboratory work involving this compound should be conducted under the supervision of qualified personnel and in accordance with a thoroughly reviewed experimental protocol that includes safety and waste disposal considerations.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Is it a Halogenated Organic Compound? B->C D YES: Place in a Labeled 'Halogenated Organic Waste' Container C->D Yes E NO: Follow Procedures for Non-Halogenated Waste C->E No F Securely Cap and Store Container in a Ventilated Secondary Containment Area D->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H End: Proper Disposal via Regulated Incineration G->H

Caption: Disposal workflow for this compound.

Personal protective equipment for handling N,N-dicyclohexyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is based on the safety data for the structurally similar compound N,N'-dicyclohexylcarbodiimide (DCC) due to the limited availability of specific data for N,N-dicyclohexyl-2-fluorobenzamide. Researchers should always consult the specific Safety Data Sheet (SDS) for the product they are using and perform a thorough risk assessment before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical safety goggles. A face shield is required if there is a risk of splashing or dust generation.[1]Nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.[1][2]A lab coat or chemical-resistant apron should be worn.[1][2]If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[1][3]
Solution Preparation and Reactions Chemical safety goggles are required. A face shield should be worn over safety goggles, especially when working with larger volumes or under pressure.[1]Chemical-resistant gloves (nitrile or neoprene). Consult the glove manufacturer's resistance chart for specific solvents.[1][2]A chemical-resistant lab coat or apron is essential. Ensure clothing is fully buttoned.[1]Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5]
Work-up and Purification Chemical safety goggles and a face shield are strongly recommended to protect against splashes.[1]Heavy-duty chemical-resistant gloves are advised, especially during extractions and chromatography.A chemical-resistant lab coat or apron is necessary.All procedures should be performed within a chemical fume hood.[4][5]
Waste Disposal Safety glasses or chemical safety goggles.Chemical-resistant gloves.A lab coat or apron.Not generally required if handling sealed waste containers.

Experimental Protocols

General Handling Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Avoid direct contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling the chemical.[6]

  • Keep containers tightly closed when not in use.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Operational Workflow:

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

A Receiving and Storage B Pre-use Inspection of PPE A->B C Weighing and Preparation B->C D Reaction Setup and Execution C->D E Work-up and Purification D->E F Waste Segregation and Collection E->F G Decontamination of Glassware and Surfaces E->G H Final Disposal F->H G->H

Caption: Standard operational workflow for handling this compound.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Labware (e.g., gloves, wipes) Place in a sealed bag and then into a designated solid hazardous waste container.
Liquid Waste (reaction mixtures, solvents) Collect in a labeled, sealed, and appropriate hazardous liquid waste container. Do not mix incompatible wastes.
Empty Containers Rinse three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines.

Emergency Procedures:

In the event of an emergency, follow these procedures.

cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate_Spill Evacuate immediate area Spill->Evacuate_Spill Alert_Supervisor Alert supervisor and EH&S Evacuate_Spill->Alert_Supervisor Control_Spill Control spread of spill Alert_Supervisor->Control_Spill If trained and safe to do so Absorb_Material Absorb with inert material Control_Spill->Absorb_Material Collect_Waste Collect waste in a sealed container Absorb_Material->Collect_Waste Decontaminate_Area Decontaminate the area Collect_Waste->Decontaminate_Area Exposure Exposure Occurs Remove_Contaminated_Clothing Remove contaminated clothing Exposure->Remove_Contaminated_Clothing Flush_Affected_Area Flush affected area with water for 15 minutes Remove_Contaminated_Clothing->Flush_Affected_Area Seek_Medical_Attention Seek immediate medical attention Flush_Affected_Area->Seek_Medical_Attention Provide_SDS Provide SDS to medical personnel Seek_Medical_Attention->Provide_SDS

Caption: Emergency response procedures for spills and personal exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.